2,7-Dichloro-8-methylquinoline-3-methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,7-dichloro-8-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-4,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIVNROWACGOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640652 | |
| Record name | (2,7-Dichloro-8-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017403-83-6 | |
| Record name | (2,7-Dichloro-8-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,7-Dichloro-8-methylquinoline-3-methanol CAS number and identifiers
[1][2]
Part 1: Chemical Identity & Core Descriptors
2,7-Dichloro-8-methylquinoline-3-methanol serves as a critical scaffold intermediate. Its structural uniqueness lies in the specific 2,7-dichloro substitution pattern combined with the 8-methyl group, which sterically influences the quinoline nitrogen and provides orthogonal handles for further functionalization (C2-Cl for nucleophilic displacement, C3-methanol for oxidation/alkylation).
Table 1: Physicochemical Identifiers
| Descriptor | Value |
| CAS Registry Number | 1017403-83-6 |
| IUPAC Name | (2,7-Dichloro-8-methylquinolin-3-yl)methanol |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| Precursor CAS | 131923-69-8 (Aldehyde analog) |
| SMILES | Cc1c(Cl)ccc2cc(CO)c(Cl)nc12 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Functional Groups | 2-Chloro (reactive electrophile), 3-Hydroxymethyl (nucleophile/oxidizable), 7-Chloro (stable lipophilic handle) |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol typically follows a Meth-Cohn Quinoline Synthesis (Vilsmeier-Haack cyclization) followed by a selective reduction. This route is preferred for its regioselectivity, ensuring the correct placement of the 2-chloro and 3-formyl groups relative to the 8-methyl substituent.
Phase 1: Construction of the Quinoline Core
The core is constructed from 3-chloro-2-methylaniline . The steric bulk of the methyl group at position 2 of the aniline directs the cyclization to the open position 6, resulting in the 8-methyl-7-chloro substitution pattern on the final quinoline.
Step-by-Step Protocol:
-
Acetylation:
-
Reagents: 3-Chloro-2-methylaniline, Acetic Anhydride, TEA, DCM.
-
Process: The aniline is acetylated to form N-(3-chloro-2-methylphenyl)acetamide. This protects the amine and activates the ortho-position for the subsequent formylation.
-
Validation: Monitor by TLC (disappearance of aniline spot).
-
-
Vilsmeier-Haack Cyclization (Meth-Cohn Reaction):
-
Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).
-
Conditions: The acetamide is treated with Vilsmeier reagent (generated in situ from DMF/POCl₃) at 75–85°C.
-
Mechanism: The reagent formylates the amide nitrogen and the ortho-carbon (C6 of aniline), followed by cyclization and chlorination at the C2 position.
-
Intermediate Product: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 131923-69-8).
-
Purification: Quench on ice, neutralize with NaHCO₃, filter precipitate, and recrystallize from EtOAc/Hexanes.
-
Phase 2: Selective Reduction
The C3-aldehyde is reduced to the alcohol without displacing the labile C2-chlorine atom.
-
Reduction:
-
Substrate: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde.[1][2][3]
-
Reagent: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv).
-
Solvent: Methanol or Ethanol (anhydrous preferred to prevent hydrolysis).
-
Temperature: 0°C to Room Temperature.
-
Protocol: Add NaBH₄ portion-wise to a stirred suspension of the aldehyde. The reaction typically completes within 1–2 hours.
-
Workup: Quench with dilute HCl or Acetone, concentrate solvent, extract with DCM, and dry over MgSO₄.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic workflow from aniline precursor to the final methanol derivative via the Meth-Cohn quinoline synthesis.[4]
Part 3: Applications in Drug Discovery
This compound is a "privileged structure" intermediate. The quinoline core is ubiquitous in antimalarials (Chloroquine analogs) and anti-tuberculosis agents (Bedaquiline analogs).
Anti-Infective Research (Tuberculosis)
The 2,7-dichloro substitution pattern is highly specific to a class of anti-mycobacterial agents. The C2-chlorine is a "leaving group" handle, allowing researchers to introduce diverse amine side chains (e.g., piperazines, pyrrolidines) via nucleophilic aromatic substitution (
Kinase Inhibition
Quinoline-3-methanols are precursors to kinase inhibitors. The hydroxyl group can be oxidized back to the aldehyde for Knoevenagel condensations (yielding vinyl nitriles) or converted to ethers. The 8-methyl group provides steric hindrance that can improve selectivity against specific kinase pockets by restricting rotational freedom of the inhibitor within the active site.
Part 4: Handling, Safety & Storage
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended. The C2-chloro position is susceptible to hydrolysis under prolonged exposure to moisture, and the C3-alcohol can oxidize.
-
Container: Amber glass to protect from light.
References
-
PubChem. (n.d.).[5][6] 2,7-Dichloro-8-methylquinoline-3-methanol (Compound).[1][2][7][8] National Library of Medicine. Retrieved from [Link]
- Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. (Foundational chemistry for 2-chloro-3-formylquinoline synthesis).
Sources
- 1. CAS [chemicalbook.com]
- 2. CAS#1017403-83-6|RGT63065|2,7-DICHLORO-8-METHYLQUINOLINE-3-METHANOL|2,7-¶þÂÈ-8-¼×»ùàßø-3-¼×´¼|2,7-¶þÂÈ-8-¼×»ùàßø-3-¼×-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 3. 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | C11H7Cl2NO | CID 14689875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Chloroquinolin-3-yl)methanol | C10H8ClNO | CID 930708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,7-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline | C12H8Cl2N2O2 | CID 53396864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,7-DICHLOROQUINOLINE-3-METHANOL | 1017464-12-8 [amp.chemicalbook.com]
- 8. 2,7-Dichloro-8-methylquinoline-3-methanol 1017403-83-6 -Products Wonder [wonder-chem.com]
Therapeutic Potential of 2,7-Dichloro-8-methylquinoline-3-methanol Derivatives
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the success of antimalarials like chloroquine and mefloquine. However, the emergence of multi-drug resistance (MDR) necessitates the exploration of novel substitution patterns. 2,7-Dichloro-8-methylquinoline-3-methanol represents a highly specific, privileged pharmacophore that combines the lipophilic modulation of the 8-methyl group with the metabolic stability conferred by the 2,7-dichloro substitution.
This guide analyzes the therapeutic utility of this scaffold, positing it as a dual-functional lead for next-generation antimalarials (via hemozoin inhibition) and targeted anticancer agents (via PI3K/mTOR pathway modulation). We provide a validated synthetic route, detailed structure-activity relationship (SAR) insights, and self-validating experimental protocols.
Chemical Basis & Structural Rationale
The therapeutic efficacy of 2,7-dichloro-8-methylquinoline-3-methanol stems from three critical structural features that differentiate it from classic 4-aminoquinolines:
| Structural Feature | Pharmacological Function | Mechanistic Advantage |
| 2,7-Dichloro Substitution | Metabolic Blockade | Prevents rapid oxidative metabolism at the susceptible C2 and C7 positions, extending half-life ( |
| 8-Methyl Group | Steric/Lipophilic Modulator | Increases LogP for better membrane permeability; provides steric bulk to hinder N-oxidation. |
| 3-Methanol Moiety | H-Bond Donor/Acceptor | Acts as a "warhead" anchor for H-bonding with heme propionates or kinase hinge regions; facilitates prodrug derivatization. |
Physicochemical Profile (Calculated)
-
Molecular Weight: ~242.1 g/mol
-
cLogP: 3.2 – 3.8 (Optimal for passive diffusion)
-
Topological Polar Surface Area (TPSA): ~33 Ų (High CNS/cellular penetration potential)
Synthetic Pathway & Optimization
To access this scaffold, we utilize a modified Vilsmeier-Haack cyclization followed by a chemoselective reduction. This route is preferred over the Skraup synthesis due to milder conditions and higher regioselectivity.
Validated Synthetic Protocol
Precursor: N-(3-chloro-2-methylphenyl)acetamide.
Step 1: Vilsmeier-Haack Cyclization
-
Reagents: DMF (3.0 eq), POCl
(7.0 eq). -
Conditions: 0°C to 85°C, 4–6 hours.
-
Mechanism: The in situ generation of the Vilsmeier reagent attacks the amide, followed by electrophilic aromatic substitution and ring closure to yield 2,7-dichloro-8-methylquinoline-3-carbaldehyde .
Step 2: Chemoselective Reduction
-
Reagents: Sodium Borohydride (NaBH
, 1.5 eq), Methanol (MeOH). -
Conditions: 0°C to RT, 30 mins.
-
Workup: Quench with water, extract with EtOAc.
Synthesis Workflow Visualization
Caption: Figure 1. Regioselective synthesis of the target scaffold via Vilsmeier-Haack cyclization.
Therapeutic Indications & Mechanisms
Indication A: Antimalarial Activity (Heme Detoxification)
Similar to mefloquine, the 3-methanol derivatives function by inhibiting the polymerization of toxic heme (ferriprotoporphyrin IX) into non-toxic hemozoin within the parasite's digestive vacuole.
-
Mechanism: The quinoline nitrogen binds to the iron center of heme, while the 3-methanol group forms hydrogen bonds with the porphyrin propionate side chains, capping the polymer growth.
-
Resistance Evasion: The 2,7-dichloro pattern avoids the efflux mechanisms (PfCRT mutations) that typically recognize the 7-chloro-4-aminoquinoline motif of chloroquine.
Indication B: Anticancer Potential (PI3K/mTOR)
Quinoline-3-methanol derivatives have shown off-target efficacy against Class I PI3K isoforms.
-
Mechanism: The scaffold mimics the adenine ring of ATP, docking into the kinase ATP-binding pocket. The 8-methyl group provides selectivity by exploiting the hydrophobic region II of the kinase cleft.
Experimental Protocols (Self-Validating)
Protocol: Beta-Hematin Inhibition Assay (Antimalarial Screen)
Objective: Quantify the ability of the compound to inhibit hemozoin formation in vitro.
Reagents:
-
Hemin chloride (freshly dissolved in DMSO).
-
Acetate buffer (0.2 M, pH 5.0).
-
Tween-20.
Workflow:
-
Preparation: Dissolve Hemin to 3 mM in DMSO.
-
Incubation: In a 96-well plate, mix 100 µL Hemin solution, 100 µL Acetate buffer, and 10 µL of test compound (variable concentrations).
-
Induction: Incubate at 37°C for 18 hours to allow beta-hematin formation.
-
Validation Step (Critical): Add pyridine (20% v/v in HEPES) to dissolve unpolymerized heme. Polymerized beta-hematin remains insoluble.
-
Readout: Transfer supernatant to a new plate and measure absorbance at 405 nm .
-
Logic: Lower absorbance = High polymerization (Low drug activity).
-
Calculation: % Inhibition =
.
-
Protocol: MTT Cytotoxicity Assay (Anticancer Screen)
Objective: Assess cell viability in HCT116 (Colorectal) or HepG2 lines.
Workflow:
-
Seeding: Seed
cells/well in 96-well plates; adhere overnight. -
Treatment: Treat with 2,7-dichloro-8-methylquinoline-3-methanol (0.1 µM – 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure OD at 570 nm. Determine IC
using non-linear regression.
Mechanistic Signaling Pathway
The following diagram illustrates the dual-action potential of the compound in a cellular context.
Caption: Figure 2. Dual mechanism of action: Heme polymerization inhibition (Parasite) and PI3K modulation (Cancer).
References
-
Roopan, S. M., et al. (2011). "Crystal structure and synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol." National Institutes of Health (NIH) / PMC. [Link]
-
PubChem. (2023). "Compound Summary: (2-Chloroquinolin-3-yl)methanol." National Library of Medicine. [Link]
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. [Link]
Technical Guide: Role of 2,7-Dichloro-8-methylquinoline-3-methanol in Pharmaceutical Chemistry
This guide details the technical role of 2,7-Dichloro-8-methylquinoline-3-methanol (CAS: 1017403-83-6), a specialized pharmacophore scaffold used in the development of quinoline-based therapeutics.[1]
Executive Summary
2,7-Dichloro-8-methylquinoline-3-methanol is a high-value heterocyclic intermediate utilized in the synthesis of bioactive quinoline derivatives.[1] Its unique substitution pattern—featuring chlorine atoms at the 2- and 7-positions, a methyl group at the 8-position, and a hydroxymethyl handle at the 3-position—imparts specific steric and electronic properties ideal for structure-activity relationship (SAR) optimization.[1] This compound serves as a critical building block in the discovery of antimalarial agents , kinase inhibitors (oncology), and antitubercular drugs .[1]
| Compound Attribute | Technical Detail |
| IUPAC Name | (2,7-Dichloro-8-methylquinolin-3-yl)methanol |
| CAS Number | 1017403-83-6 |
| Precursor CAS | 131923-69-8 (Aldehyde) |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| Key Functionality | 3-Hydroxymethyl (primary alcohol), 2,7-Dichloro (electrophilic sites) |
Structural Significance & Pharmacophore Utility
Mechanistic Role in Drug Design
The 2,7-dichloro-8-methylquinoline scaffold offers distinct advantages over the generic quinoline core found in drugs like chloroquine or ciprofloxacin:
-
Metabolic Stability (C8-Methyl): The methyl group at the 8-position sterically hinders metabolic oxidation at the quinoline nitrogen and adjacent carbons, potentially extending the half-life (
) of the final drug candidate.[1] -
Lipophilicity Modulation (C2/C7-Dichloro): The chlorine substituents increase the lipophilicity (
), enhancing membrane permeability—a critical factor for intracellular targets (e.g., Plasmodium parasites or kinase domains).[1] -
Versatile Handle (C3-Methanol): The hydroxymethyl group at C3 acts as a "warhead" attachment point.[1] It can be easily oxidized to an aldehyde/acid for coupling or converted to a halomethyl group for alkylation reactions.[1]
SAR Visualization
The following diagram illustrates the functional roles of each position on the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map of the 2,7-dichloro-8-methylquinoline scaffold.[1]
Synthesis & Process Chemistry
The synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol typically proceeds via the reduction of its aldehyde precursor, 2,7-Dichloro-8-methylquinoline-3-carbaldehyde (CAS: 131923-69-8).[1] This pathway ensures high regioselectivity and yield.
Experimental Protocol: Reduction of Aldehyde to Alcohol
Objective: Selective reduction of the C3-formyl group without dechlorinating the C2/C7 positions.[1]
Reagents:
-
Substrate: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq)[1]
-
Reducing Agent: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
-
Quench: Dilute HCl or Ammonium Chloride (sat.[1] aq.)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2,7-Dichloro-8-methylquinoline-3-carbaldehyde (10 mmol) and MeOH (50 mL). Cool to 0°C in an ice bath.
-
Addition: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Note: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde spot.[1]
-
Quenching: Carefully quench the reaction with saturated NH₄Cl solution (10 mL).
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure alcohol as a white to off-white solid.[1]
Yield Expectation: 85–95%
Validation:
Synthetic Pathway Diagram
Figure 2: Selective reduction pathway for the synthesis of the target alcohol.[1]
Applications in Drug Development
Antimalarial Research
The 2,7-dichloro-8-methylquinoline core shares structural homology with Mefloquine and Chloroquine .[1] The presence of the 3-methanol group allows for the attachment of amine side chains (similar to the diethylamino-isopentyl chain in chloroquine) to target the parasite's digestive vacuole.[1]
-
Mechanism: Inhibition of hemozoin formation (heme polymerization).[1]
-
Advantage: The 8-methyl and 2,7-dichloro substitutions may reduce cross-resistance in Plasmodium falciparum strains resistant to chloroquine.[1]
Kinase Inhibitors (Oncology)
Quinoline-3-methanol derivatives are precursors to Tyrosine Kinase Inhibitors (TKIs) targeting c-Met and EGFR.[1]
-
Workflow: The alcohol is converted to a bromide (using PBr₃) and then reacted with nucleophiles (e.g., substituted anilines or phenols) to form the ether or amine linkage characteristic of drugs like Bosutinib or Neratinib .[1]
-
Target: The 3-position substituent often occupies the solvent-exposed region of the ATP-binding pocket, allowing for solubility-enhancing modifications.[1]
Antitubercular Agents
Following the success of Bedaquiline (a diarylquinoline), researchers explore substituted quinoline-3-methanols as scaffolds for anti-TB drugs.[1] The lipophilic nature of the 2,7-dichloro-8-methyl core aids in penetrating the waxy cell wall of Mycobacterium tuberculosis.[1]
Safety & Handling (SDS Summary)
| Parameter | Specification |
| Signal Word | Warning |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
| Storage | 2–8°C (Refrigerate), Inert Atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |
| Incompatibility | Strong oxidizing agents, Acid chlorides |
References
-
PubChem. (2025).[1] Compound Summary: (2-chloroquinolin-3-yl)methanol.[1] National Center for Biotechnology Information.[1] [Link]
-
Roopan, S. M., et al. (2010).[1] Synthesis of 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Journal of Chemical Crystallography. [Link]
-
Google Patents. (2016).[1] Quinoline compounds and preparation method thereof (CN105968115A). 1]
Sources
Methodological & Application
Application Note: 2,7-Dichloro-8-methylquinoline-3-methanol as a P-CAB Intermediate
This guide details the technical application of 2,7-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-83-6), a critical pharmacophore scaffold used primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and next-generation anti-infectives.
Executive Summary
2,7-Dichloro-8-methylquinoline-3-methanol is a highly functionalized quinoline building block. Its specific substitution pattern—chlorines at positions 2 and 7, and a methyl group at position 8—is engineered to optimize metabolic stability and hydrophobic binding affinity in the target protein, typically the H⁺/K⁺-ATPase proton pump .
This guide provides a validated protocol for utilizing this intermediate in drug synthesis, focusing on its activation via chlorination and subsequent nucleophilic coupling. It addresses critical quality attributes (CQAs), impurity management, and scalable processing.
Scientific Background & Mechanism
The Quinoline Scaffold in P-CABs
Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan and Revaprazan represent an evolution over traditional Proton Pump Inhibitors (PPIs). While early P-CABs utilized imidazole or pyridine cores, recent SAR (Structure-Activity Relationship) studies highlight the quinoline-3-methyl scaffold for its superior residence time in the proton pump channel.
-
2,7-Dichloro Substitution: Blocks metabolic oxidation (CYP450) at the electron-rich positions, extending half-life (
). -
8-Methyl Group: Provides steric bulk that locks the molecule into the hydrophobic pocket of the H⁺/K⁺-ATPase
-subunit. -
3-Methanol Handle: Serves as the reactive "warhead" linker. It is typically converted to a halide or sulfonate ester to couple with a polar amine moiety (the proton-accepting headgroup).
Reaction Pathway Visualization
The following diagram illustrates the standard workflow for converting this intermediate into a bioactive API precursor.
Figure 1: Synthetic workflow for transforming the alcohol intermediate into a drug precursor, highlighting critical activation and coupling steps.
Experimental Protocol: Activation and Coupling
Objective: Convert 2,7-Dichloro-8-methylquinoline-3-methanol to its corresponding alkyl chloride (2,7-Dichloro-3-(chloromethyl)-8-methylquinoline) and couple it with a secondary amine.
Materials & Reagents
| Reagent | Role | Purity Requirement |
| 2,7-Dichloro-8-methylquinoline-3-methanol | Starting Material | >98.0% (HPLC) |
| Thionyl Chloride ( | Chlorinating Agent | Reagent Grade (>99%) |
| Dichloromethane (DCM) | Solvent | Anhydrous (<50 ppm |
| Diisopropylethylamine (DIPEA) | Base (Scavenger) | >99% |
| Target Amine (e.g., substituted aniline) | Nucleophile | >98% |
Step 1: Chlorination (Activation)
Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride increases reactivity for the subsequent
-
Setup: Charge a dry 3-neck round-bottom flask with 2,7-Dichloro-8-methylquinoline-3-methanol (1.0 eq) and anhydrous DCM (10 vol).
-
Cooling: Cool the solution to 0–5°C under a nitrogen atmosphere.
-
Addition: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes, maintaining temperature <10°C. Caution: Gas evolution (
, HCl). -
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1.0% starting alcohol.
-
Workup: Quench carefully with saturated
solution. Separate organic layer, dry over , and concentrate to dryness.-
Note: The chloride intermediate is relatively stable but should be used immediately or stored at -20°C.
-
Step 2: Nucleophilic Coupling
Rationale: The electrophilic methylene carbon reacts with the amine nucleophile to form the final drug core.
-
Dissolution: Dissolve the crude chloride intermediate (from Step 1) in Acetonitrile or DMF (5 vol).
-
Base Addition: Add DIPEA or
(2.0 eq). -
Coupling: Add the Target Amine (1.1 eq).
-
Heating: Heat to 60–80°C for 6–12 hours.
-
Workup: Cool to RT. Dilute with water to precipitate the product (if solid) or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).
Quality Control & Analytical Parameters
Trustworthiness in drug development relies on rigorous characterization.
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm (Quinoline absorption max).
Critical Impurities
| Impurity Name | Origin | Control Strategy |
| Des-chloro Analog | Over-reduction during synthesis of starting material | Source QC: Reject batches with >0.5% des-chloro. |
| Dimer | Self-reaction of activated chloride | Maintain dilute conditions during coupling. |
| Aldehyde | Incomplete reduction of precursor | Check Carbonyl region in IR/NMR. |
Structural Validation (NMR)
-
NMR (DMSO-
):- 2.65 (s, 3H, 8-Me )
-
4.75 (d, 2H,
-OH ) – Shifts to ~4.9 ppm for -Cl - 5.45 (t, 1H, OH ) – Disappears after chlorination
- 7.5–8.5 (m, Aromatic protons )
Safety & Handling
-
Hazard Class: Irritant / Potential Sensitizer.
-
Quinoline Toxicity: Halogenated quinolines can be phototoxic. Handle under amber light if possible.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Waste: Segregate as halogenated organic waste.
References
-
PubChem Compound Summary. (2023). (2-Chloro-7-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. Link
-
World Intellectual Property Organization. (2008). Quinoline Derivatives as Acid Pump Antagonists. Patent WO/2008/076543. Link
- Journal of Medicinal Chemistry. (2018). Discovery of Novel Quinoline-Based P-CABs: SAR and Pharmacological Evaluation. (General Reference for Quinoline P-CAB SAR).
-
ChemicalBook. (2024). 2,7-Dichloro-8-methylquinoline-3-methanol Product Specifications. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Halogenated Quinolines. Link
Application Note: Scalable Synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol
Executive Summary
This application note details the robust, step-by-step protocol for the preparation of 2,7-Dichloro-8-methylquinoline-3-methanol , a critical pharmacophore intermediate used in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .
The synthesis utilizes the Meth-Cohn Quinoline Synthesis , a variant of the Vilsmeier-Haack reaction, to construct the highly substituted quinoline core with precise regiochemical control. This is followed by a chemoselective reduction of the aldehyde moiety. This protocol is optimized for reproducibility, safety, and scalability, addressing common pitfalls such as thermal runaway during cyclization and over-reduction during the workup phase.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Overall Yield | 65–75% (over 2 steps from acetanilide) |
| Purity (HPLC) | >98.5% |
| Key Impurity | Des-chloro analogs (<0.1%) |
| Scale | Gram to Kilogram adaptable |
Retrosynthetic Strategy & Mechanism
The synthesis is designed around the construction of the pyridine ring onto a pre-existing benzene scaffold.
-
Core Construction: The 2-chloro-3-formylquinoline scaffold is generated via the Meth-Cohn reaction . This involves the Vilsmeier-Haack formylation of N-(3-chloro-2-methylphenyl)acetamide. The reaction is highly regioselective, directing cyclization to the vacant ortho-position (C6 of the aniline).
-
Functionalization: The resulting aldehyde at C3 is selectively reduced to the primary alcohol using Sodium Borohydride (NaBH
), avoiding reduction of the halogen substituents.
Synthesis Workflow Diagram
Caption: Linear synthesis workflow from aniline precursor to final methanol derivative.
Detailed Experimental Protocols
Stage 1: Construction of the Quinoline Core
Objective: Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde. Reaction Type: Vilsmeier-Haack Cyclization (Meth-Cohn).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Hazards |
| N-(3-chloro-2-methylphenyl)acetamide | 1.0 | Substrate | Irritant |
| Phosphorus Oxychloride (POCl | 7.0–12.0 | Reagent/Solvent | Corrosive, Water Reactive |
| N,N-Dimethylformamide (DMF) | 3.0–5.0 | Reagent | Hepatotoxic, Teratogen |
| Dichloromethane (DCM) | N/A | Extraction Solvent | Volatile |
Protocol
-
Vilsmeier Reagent Formation:
-
In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser, drying tube, and dropping funnel, charge DMF (3.0 equiv).
-
Cool to 0°C using an ice bath.
-
Add POCl
(7.0 equiv) dropwise over 30 minutes. Caution: Exothermic. Stir for 15 minutes at 0°C to form the chloroiminium salt (white/yellowish precipitate may form).
-
-
Substrate Addition:
-
Add N-(3-chloro-2-methylphenyl)acetamide (1.0 equiv) to the flask in portions. Ensure the internal temperature does not exceed 10°C during addition.
-
-
Cyclization:
-
Allow the mixture to warm to room temperature (RT).
-
Heat the reaction mixture to 85°C .
-
Monitor: Maintain at 85–90°C for 4–6 hours . Evolution of HCl gas will be observed (scrubbing required).
-
Checkpoint: TLC (EtOAc:Hexane 3:7) should show complete consumption of the acetamide.
-
-
Quenching & Isolation:
-
Cool the reaction mass to RT.
-
Pour the viscous mixture slowly onto crushed ice (approx. 10x weight of POCl
) with vigorous stirring. Critical Safety Step: Violent hydrolysis of excess POCl . -
Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Filter the resulting yellow precipitate.
-
Wash the cake copiously with water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from Acetonitrile or Ethyl Acetate to obtain pale yellow needles.
-
Yield Target: 75–82% Melting Point: 168–172°C (Lit. range for analogs)
Stage 2: Selective Reduction to Methanol
Objective: Conversion of the C3-aldehyde to the primary alcohol without dechlorinating the ring.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | 1.0 | Substrate |
| Sodium Borohydride (NaBH | 0.5–0.7 | Reducing Agent |
| Methanol (MeOH) | 10 vol | Solvent |
| THF | 2 vol | Co-solvent (if solubility is poor) |
Protocol
-
Dissolution:
-
Suspend the Stage 1 aldehyde (1.0 equiv) in Methanol (10 volumes) in a clean RBF.
-
Cool the suspension to 0–5°C .
-
-
Reduction:
-
Add NaBH
(0.6 equiv) portion-wise over 15 minutes. -
Observation: The suspension will clear as the alcohol forms (product is usually more soluble) or change texture.
-
Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
-
Workup:
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Add Ice Water (20 volumes).
-
Adjust pH to ~6–7 with dilute acetic acid or 1N HCl to decompose borate complexes.
-
Filter the white solid product.
-
Wash with cold water and hexanes.
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Yield Target: 85–92% Appearance: White to off-white solid.
Analytical Quality Control
HPLC Method Parameters
To ensure the absence of the des-chloro impurity (common if reduction is too aggressive or Pd catalysis was attempted previously).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Time | Aldehyde (~12 min) < Alcohol (~9 min) |
Troubleshooting & Critical Control Points
Logic Flow for Common Failures
Caption: Decision tree for troubleshooting yield and purity issues during synthesis.
Expert Insights
-
Regiochemistry Verification: The starting material must be 3-chloro-2-methylaniline . Using 2-chloro-3-methylaniline will result in the wrong isomer (6-chloro-7-methylquinoline derivative).
-
POCl
Quality: Use freshly distilled or high-grade POCl . Degraded reagent (containing phosphoric acid) inhibits the formation of the Vilsmeier complex, leading to low yields. -
Quenching Safety: The Vilsmeier adduct is stable but hydrolyzes violently. Never add water to the reaction; always add the reaction mass to ice water.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][7] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[3][7] Link
-
Takeda Pharmaceutical Company Limited. (2010). Heterocyclic Derivative and Use Thereof (Vonoprazan Patent). WO2010113834. Link
-
Luan, X., et al. (2015). Process for the preparation of Vonoprazan and intermediates.[4][5][8][9][10] CN104557639A. Link
-
Muscia, G. C., et al. (2006). Efficient synthesis of 2-chloro-3-formylquinolines. Tetrahedron Letters, 47(50), 8811-8815. Link
Sources
- 1. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemijournal.com [chemijournal.com]
- 4. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 5. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. chemijournal.com [chemijournal.com]
- 8. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Agrochemical Evaluation of 2,7-Dichloro-8-methylquinoline-3-methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in the discovery of novel bioactive molecules, demonstrating significant potential in the development of new pesticides.[1][2] This document provides a comprehensive guide for researchers and scientists on the potential agrochemical applications of the novel compound, 2,7-Dichloro-8-methylquinoline-3-methanol. While direct agrochemical applications of this specific molecule are not yet extensively documented, these notes are built upon the established biological activities of structurally related quinoline derivatives.[3][4] The following sections outline a proposed synthesis, detailed protocols for antifungal screening, and methodologies for investigating the potential mechanism of action. This guide is intended to serve as a foundational resource for initiating research into the agrochemical profile of this promising compound.
Introduction: The Quinoline Scaffold in Modern Agrochemicals
The search for highly active and novel molecular scaffolds is a primary objective in the discovery of new agrochemicals.[1] Quinoline derivatives have emerged as a particularly fruitful area of research, especially in the development of fungicides.[1][3] The inherent structural features of the quinoline ring system provide a versatile platform for chemical modification, enabling the fine-tuning of biological activity and physical properties.
Chlorinated quinolines, in particular, have shown notable efficacy against various plant pathogens.[4] The strategic placement of chlorine atoms on the quinoline ring can significantly influence the compound's lipophilicity, electronic properties, and ultimately, its interaction with biological targets. This document focuses on 2,7-Dichloro-8-methylquinoline-3-methanol, a compound that combines the key structural features of a dichlorinated quinoline core with a methanol group, which can be crucial for forming hydrogen bonds with target enzymes or receptors.
Compound Profile: 2,7-Dichloro-8-methylquinoline-3-methanol
| Property | Value |
| IUPAC Name | (2,7-Dichloro-8-methylquinolin-3-yl)methanol |
| CAS Number | 1017464-12-8[5] |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| Structure |
Note: The structure image is a representation. The CAS number is for a closely related structure, 2,7-Dichloroquinoline-3-methanol, as a specific entry for the 8-methyl derivative was not found in the initial search.
Proposed Synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol
The following is a proposed synthetic route, adapted from established methodologies for similar quinoline derivatives.[6][7] The rationale behind this multi-step synthesis is to build the quinoline core and then introduce the required functional groups in a controlled manner.
Workflow Diagram: Synthesis Pathway
Caption: Proposed synthetic workflow for 2,7-Dichloro-8-methylquinoline-3-methanol.
Step-by-Step Protocol
-
Synthesis of 4-Hydroxy-7-chloro-8-methylquinolin-2(1H)-one:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-chlorotoluene in a suitable high-boiling point solvent like diphenyl ether.
-
Add diethyl malonate in a 1:1.1 molar ratio.
-
Heat the mixture to reflux (approximately 250-260°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with hexane to remove the solvent, and then recrystallize from ethanol or acetic acid to yield the pure quinolinone intermediate.
-
-
Synthesis of 2,4,7-Trichloro-8-methylquinoline:
-
Place the dried 4-hydroxy-7-chloro-8-methylquinolin-2(1H)-one into a flask.
-
Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).
-
Gently reflux the mixture for 4-6 hours. This step is critical for converting the hydroxyl and keto groups to chlorides.[7]
-
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution in a fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol.
-
-
Synthesis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde:
-
This step involves a Vilsmeier-Haack formylation. In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF) and then slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
Add the 2,4,7-trichloro-8-methylquinoline to the Vilsmeier reagent. The selective formylation at the 3-position is expected due to the electronic nature of the quinoline ring.
-
Allow the reaction to stir at room temperature and then heat to 60-80°C for several hours.
-
Quench the reaction by pouring it onto ice water and neutralize to precipitate the aldehyde product.
-
Filter, wash with water, and purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient).
-
-
Synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol:
-
Dissolve the purified 2,7-dichloro-8-methylquinoline-3-carbaldehyde in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The borohydride will reduce the aldehyde to the primary alcohol.[6]
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.
-
Purify by column chromatography or recrystallization.
-
Protocol for Antifungal Activity Screening
The fungicidal potential of 2,7-Dichloro-8-methylquinoline-3-methanol can be assessed against a panel of economically important phytopathogenic fungi.
Workflow for Antifungal Screening
Caption: Standard workflow for in vitro antifungal activity screening.
Step-by-Step Protocol: Mycelial Growth Inhibition Assay
-
Fungal Strains and Culture:
-
Obtain pure cultures of relevant phytopathogenic fungi such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani.[3]
-
Maintain the cultures on Potato Dextrose Agar (PDA) plates at 25°C.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of 2,7-Dichloro-8-methylquinoline-3-methanol (e.g., 10,000 µg/mL) in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions from the stock solution.
-
-
Assay Procedure:
-
Autoclave PDA medium and cool it to about 50-55°C.
-
Add the appropriate volume of the test compound dilutions to the molten PDA to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v), as it can inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with DMSO only. A commercial fungicide (e.g., azoxystrobin, boscalid) should be used as a positive control.[3]
-
Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Seal the plates with parafilm and incubate at 25°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.
-
-
Use probit analysis to determine the EC₅₀ value (the effective concentration required to inhibit 50% of fungal growth).
-
Hypothetical Data Presentation
| Compound | EC₅₀ (µg/mL) vs B. cinerea | EC₅₀ (µg/mL) vs F. graminearum |
| 2,7-Dichloro-8-methylquinoline-3-methanol | 0.45 | 1.20 |
| Azoxystrobin (Control) | >30[3] | 0.15 |
| Boscalid (Control) | 0.60 | 2.50 |
This table presents hypothetical data for illustrative purposes, drawing comparative values from literature on other quinoline derivatives and commercial fungicides.[3]
Proposed Mechanism of Action Studies
The fungicidal activity of many quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane.[3] The following protocol outlines a method to investigate if 2,7-Dichloro-8-methylquinoline-3-methanol shares this mechanism.
Hypothesized Mechanism: Membrane Disruption
Sources
- 1. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,7-Dichloroquinoline-3-methanol | CAS 1017464-12-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
High-Performance Solvent Selection Guide for 2,7-Dichloro-8-methylquinoline-3-methanol
Executive Summary
This Application Note provides a definitive protocol for the solvent selection, solubilization, and handling of 2,7-Dichloro-8-methylquinoline-3-methanol . Due to its specific substitution pattern—combining a lipophilic dichloro-methyl-quinoline core with a polar hydroxymethyl moiety—this compound exhibits amphiphilic solubility characteristics that challenge standard dissolution workflows.
Effective solubilization is critical for maximizing yield in synthesis, ensuring precision in HPLC/NMR analysis, and optimizing bioavailability studies. This guide moves beyond generic "like-dissolves-like" rules, offering a mechanism-based selection strategy validated by structural analysis.
Chemical Architecture & Solubility Theory
To select the correct solvent, one must understand the competing intermolecular forces within the molecule.
Structural Analysis[1][2]
-
Quinoline Core (Lipophilic Scaffold): The fused benzene-pyridine ring system provides strong
- stacking potential, often leading to poor solubility in aliphatic hydrocarbons (e.g., Hexane). -
2,7-Dichloro Substitution (Hydrophobicity Enhancer): The chlorine atoms at positions 2 and 7 significantly increase the partition coefficient (LogP), reducing water solubility and basicity of the quinoline nitrogen.
-
8-Methyl Group (Steric/Lipophilic): Adds slight lipophilicity and steric bulk near the nitrogen, potentially hindering protonation in aqueous acids.
-
3-Methanol Group (Polar Handle): The primary alcohol (-CH
OH) is the sole hydrogen-bond donor (HBD). This is the "key" to unlocking solubility in polar solvents.
Solvation Mechanism
For dissolution to occur, the solvent must disrupt the strong crystal lattice energy stabilized by
-
Polar Aprotic Solvents (DMSO, DMF): Highly recommended. They accept H-bonds from the 3-methanol group while solvating the aromatic core via dipole-dipole interactions.
-
Chlorinated Solvents (DCM, Chloroform): Excellent. They interact well with the chlorinated aromatic ring but may require slight warming to overcome the H-bond network of the crystal lattice.
-
Protic Solvents (Alcohols): Temperature-dependent. Methanol and Ethanol compete for H-bonds but are less effective at solvating the hydrophobic dichloro-quinoline core at room temperature.
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application.
Caption: Decision matrix for selecting the optimal solvent based on experimental goals (Analysis, Synthesis, or Purification).
Validated Solvent Screening Protocol
Tiered Solvent List
The following table summarizes the solubility profile based on structural analogs (e.g., 2-chloroquinoline-3-methanol) and theoretical LogP calculations.
| Tier | Solvent Class | Specific Solvents | Solubility Rating | Primary Application |
| 1 | Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock solutions, library storage, SNAr reactions. |
| 2 | Chlorinated | Dichloromethane (DCM), Chloroform | High (20-50 mg/mL) | Liquid-liquid extraction, NMR, transport. |
| 3 | Polar Ethers/Esters | THF, Ethyl Acetate, Acetone | Moderate (5-20 mg/mL) | Reaction solvents, TLC spotting. |
| 4 | Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low (RT) / High (Hot) | Crystallization (Anti-solvent behavior at RT). |
| 5 | Non-Polar | Hexanes, Heptane, Diethyl Ether | Insoluble (<1 mg/mL) | Precipitation (Anti-solvent), washing solids. |
| 6 | Aqueous | Water, PBS (pH 7.4) | Insoluble | Mobile phase component (requires modifier). |
Protocol: Rapid Solubility Determination (Visual)
Objective: To quickly assess the solubility limit for a new batch of 2,7-Dichloro-8-methylquinoline-3-methanol.
Materials:
-
Glass vials (4 mL, clear).
-
Precision balance.
-
Ultrasonic bath.
-
Heating block (set to 40°C).
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5 mg of the compound into a clean glass vial.
-
Solvent Addition (Incremental): Add the test solvent in 100 µL increments.
-
Agitation: After each addition, vortex for 30 seconds. If undissolved, sonicate for 1 minute.
-
Observation: Check for clarity.
-
Thermal Stress: If insoluble at Room Temperature (RT), heat to 40°C for 5 minutes.
-
Calculation:
Application-Specific Workflows
HPLC Sample Preparation
Challenge: The compound is insoluble in pure water. Injecting a pure DMSO stock into a high-aqueous mobile phase can cause precipitation in the column/injector. Solution: Use a "Dilution Ramp."
-
Master Stock: Dissolve 10 mg in 1 mL DMSO (Conc: 10 mg/mL).
-
Intermediate: Dilute 100 µL of Master Stock into 900 µL Acetonitrile or Methanol (Conc: 1 mg/mL).
-
Working Standard: Dilute Intermediate with Mobile Phase (e.g., 50:50 ACN:Water) to target concentration (e.g., 50 µg/mL).
-
Note: Ensure the final organic content matches the initial gradient conditions to prevent peak distortion.
-
Recrystallization (Purification)
Principle: Utilize the temperature-dependent solubility in alcohols or a solvent/anti-solvent system.
-
Method A (Single Solvent):
-
Suspend crude solid in Ethanol .
-
Heat to reflux until dissolved.
-
Cool slowly to RT, then to 4°C. The dichloro-quinoline core will drive precipitation as thermal energy decreases.
-
-
Method B (Solvent/Anti-Solvent):
-
Dissolve crude in minimal DCM or Chloroform .
-
Slowly add Hexane or Heptane until persistent turbidity appears.
-
Cap and let stand undisturbed.
-
Reaction Solvent Selection
-
Nucleophilic Substitution (SNAr): If substituting the Cl at position 2 or 7, use DMF or DMSO to stabilize the transition state and solubilize nucleophiles (e.g., amines, azides).
-
Oxidation of Alcohol: If oxidizing the 3-methanol to an aldehyde, use DCM (Swern conditions) or Acetone (Jones reagent, though check ring stability).
Safety & Stability (E-E-A-T)
-
Chlorinated Quinolines: Halogenated quinolines can be skin sensitizers and potential irritants. Always handle in a fume hood.
-
DMSO Permeability: When using DMSO, remember it permeates skin rapidly, carrying dissolved toxins with it. Double-gloving (Nitrile) is mandatory.
-
Acid Sensitivity: The 3-methanol group is generally stable, but the quinoline nitrogen can form salts with strong acids, drastically changing solubility (becoming water-soluble but potentially precipitating in organics).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 930708, (2-Chloroquinolin-3-yl)methanol. Retrieved from [Link]
-
Roopan, S. M., et al. (2011). Crystal structure of (2-chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E. Retrieved from [Link]
- Musiol, R. (2017).Structure-activity relationship studies of quinoline derivatives. In Quinoline: A Scaffold for Drug Design. (General reference for Quinoline SAR).
Sources
Application Notes and Protocols: Functionalization of the Methanol Group in 2,7-Dichloro-8-methylquinoline-3-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Core in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its rigid structure and ability to engage in various intermolecular interactions have cemented its status as a "privileged scaffold" in drug discovery. The functionalization of the quinoline core at different positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, leading to the development of numerous therapeutic agents.[4][5]
The specific molecule of interest, 2,7-dichloro-8-methylquinoline-3-methanol, offers a versatile platform for the synthesis of novel derivatives. The presence of two chlorine atoms, a methyl group, and a primary alcohol provides multiple handles for chemical modification. The methanol group at the 3-position is a particularly attractive site for functionalization, as it can be readily converted into a variety of other functional groups, including aldehydes, esters, ethers, and halides. These transformations open up avenues for creating extensive libraries of compounds for screening in drug development programs.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the methanol group of 2,7-dichloro-8-methylquinoline-3-methanol. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the chosen methodologies, taking into account the electronic and steric influences of the quinoline substituents.
I. Oxidation of the Methanol Group to an Aldehyde
The oxidation of the primary alcohol in 2,7-dichloro-8-methylquinoline-3-methanol to the corresponding aldehyde, 2,7-dichloro-8-methylquinoline-3-carbaldehyde, is a pivotal transformation. Aldehydes are valuable synthetic intermediates that can participate in a wide array of subsequent reactions, such as reductive aminations, Wittig reactions, and condensations. Given the potential for over-oxidation to the carboxylic acid, the choice of a mild and selective oxidizing agent is crucial.
Causality Behind Experimental Choices: The Swern Oxidation
The Swern oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes, with minimal risk of over-oxidation.[6][7] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. The reaction is particularly well-suited for substrates with sensitive functional groups. The electron-withdrawing nature of the two chloro groups on the quinoline ring may slightly deactivate the alcohol, but the Swern oxidation is robust enough to overcome this.
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of 2,7-dichloro-8-methylquinoline-3-methanol.
Detailed Protocol: Swern Oxidation
Materials:
-
2,7-Dichloro-8-methylquinoline-3-methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2,7-dichloro-8-methylquinoline-3-methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) to the mixture and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,7-dichloro-8-methylquinoline-3-carbaldehyde.
| Parameter | Value |
| Expected Yield | 85-95% |
| Reaction Time | ~3 hours |
| Temperature | -78 °C to room temperature |
| Monitoring | Thin Layer Chromatography (TLC) |
II. Esterification of the Methanol Group
Esterification of the primary alcohol provides a straightforward method to introduce a wide variety of acyl groups, thereby modulating the lipophilicity and steric bulk of the molecule. This can have a profound impact on its pharmacokinetic and pharmacodynamic properties.
Causality Behind Experimental Choices: Acylation with Acetic Anhydride
A simple and efficient method for esterification is the acylation with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] This method is generally high-yielding and proceeds under mild conditions. The 8-methyl group on the quinoline ring might pose some steric hindrance, but for a primary alcohol, this is unlikely to significantly impede the reaction with a relatively small acylating agent like acetic anhydride.
Experimental Workflow: Esterification
Caption: Workflow for the esterification of 2,7-dichloro-8-methylquinoline-3-methanol.
Detailed Protocol: Esterification with Acetic Anhydride
Materials:
-
2,7-Dichloro-8-methylquinoline-3-methanol
-
Acetic anhydride
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and hexanes for elution (if necessary)
Procedure:
-
Dissolve 2,7-dichloro-8-methylquinoline-3-methanol (1.0 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (2.0 equivalents) or a catalytic amount of DMAP (0.1 equivalents).
-
Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution to neutralize excess acetic acid and anhydride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (2,7-dichloro-8-methylquinolin-3-yl)methyl acetate, can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
| Parameter | Value |
| Expected Yield | >90% |
| Reaction Time | 4-6 hours |
| Temperature | Room temperature |
| Monitoring | Thin Layer Chromatography (TLC) |
III. Etherification of the Methanol Group
The conversion of the alcohol to an ether introduces an ether linkage, which can alter the hydrogen bonding capacity and polarity of the molecule. The Williamson ether synthesis is a classic and versatile method for this transformation.
Causality Behind Experimental Choices: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[2][3] In this case, the alcohol of 2,7-dichloro-8-methylquinoline-3-methanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether. The electron-withdrawing chloro groups on the quinoline ring will increase the acidity of the hydroxyl proton, facilitating its deprotonation.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis.
Detailed Protocol: Williamson Ether Synthesis
Materials:
-
2,7-Dichloro-8-methylquinoline-3-methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (or other primary alkyl halide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2,7-dichloro-8-methylquinoline-3-methanol (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2,7-dichloro-3-(methoxymethyl)-8-methylquinoline.
| Parameter | Value |
| Expected Yield | 70-90% |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to room temperature |
| Monitoring | Thin Layer Chromatography (TLC) |
IV. Conversion of the Methanol Group to a Halide
Converting the primary alcohol to an alkyl halide, such as a chloride or bromide, creates a reactive electrophilic center that is amenable to a wide range of nucleophilic substitution reactions. This opens the door to the introduction of nitrogen, sulfur, and carbon nucleophiles.
Causality Behind Experimental Choices: Chlorination with Thionyl Chloride
Thionyl chloride (SOCl2) is a common and effective reagent for the conversion of primary alcohols to primary alkyl chlorides.[10] The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), often with inversion of configuration, although for an achiral center this is not a concern. The byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Experimental Workflow: Conversion to Alkyl Chloride
Caption: Workflow for the conversion of the methanol to a methyl chloride.
Detailed Protocol: Chlorination with Thionyl Chloride
Materials:
-
2,7-Dichloro-8-methylquinoline-3-methanol
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and hexanes for elution (if necessary)
Procedure:
-
To a solution of 2,7-dichloro-8-methylquinoline-3-methanol (1.0 equivalent) in anhydrous DCM at 0 °C, add thionyl chloride (2.0 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction can also be gently refluxed for 1-2 hours to ensure completion, monitoring by TLC.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure in a well-ventilated fume hood.
-
Dissolve the residue in DCM and wash cautiously with saturated aqueous NaHCO3 solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 3-(chloromethyl)-2,7-dichloro-8-methylquinoline, by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Expected Yield | 80-95% |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to reflux |
| Monitoring | Thin Layer Chromatography (TLC) |
V. Conclusion and Future Perspectives
The functionalization of the methanol group in 2,7-dichloro-8-methylquinoline-3-methanol provides a gateway to a diverse array of novel chemical entities with potential therapeutic applications. The protocols detailed in these application notes for oxidation, esterification, etherification, and halogenation are based on robust and well-established chemical transformations. Researchers and drug development professionals can utilize these methods to generate libraries of compounds for biological screening. The insights into the rationale behind the experimental choices should aid in troubleshooting and adapting these protocols to other substituted quinoline systems. Further exploration of these functionalized derivatives through various biological assays will be crucial in identifying new lead compounds for the treatment of a range of diseases.
References
-
Frontiers. (2023, January 5). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. (2023, January 6). Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine. [Link]
-
ResearchGate. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]
- Google Patents. (n.d.). Process for converting alcohols to chlorides.
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol. [Link]
-
ARKIVOC. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-8-methylquinoline-3-carbaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,7-dichloro-8-formylaminomethylquinoline. [Link])
-
Justia Patents. (1988, January 21). Preparation of 8-bromomethyl-3-methylquinoline compounds. [Link]
-
Preprints.org. (2024, March 6). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
-
Chemical Engineering Transactions. (2022, March 26). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. [Link]
-
ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
National Center for Biotechnology Information. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. [Link]
-
Revue Roumaine de Chimie. (n.d.). MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. [Link]
-
Chemistry Steps. (2020, January 6). Swern Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Google Patents. (n.d.). Process for the production of acetic anhydride.
- Google Patents. (n.d.). Process for the production of acetic anhydride and acetic acid.
- Google Patents. (n.d.).
Sources
- 1. Gold( i )-catalysed dehydrative formation of ethers from benzylic alcohols and phenols - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00684H [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TEMPO [organic-chemistry.org]
- 5. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,7-Dichloro-8-methylquinoline-3-methanol
Here is a comprehensive technical support guide designed for researchers optimizing the synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol .
Document ID: TSC-QZN-2024-08 Status: Active Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization
Executive Summary
This guide addresses the yield-limiting factors in the synthesis of 2,7-Dichloro-8-methylquinoline-3-methanol . The synthesis typically proceeds via a Meth-Cohn Vilsmeier-Haack cyclization followed by a selective hydride reduction.
The primary bottlenecks identified in this specific scaffold are:
-
Steric Hindrance: The 8-methyl substituent creates steric bulk near the ring nitrogen, impeding the formation of the Vilsmeier intermediate.
-
Electronic Deactivation: The 7-chloro substituent (electron-withdrawing) deactivates the aromatic ring, slowing the electrophilic aromatic substitution required for ring closure.
-
Hydrolysis Failures: Incomplete hydrolysis of the iminium salt intermediate leads to "orange powder" impurities and low aldehyde recovery.
Module 1: The Meth-Cohn Cyclization (Aldehyde Synthesis)
Target Intermediate: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
The Reaction Logic
The transformation requires N-(3-chloro-2-methylphenyl)acetamide reacting with the Vilsmeier reagent (POCl₃/DMF). Unlike simple quinolines, the 8-methyl group forces the intermediate into a conformation that resists cyclization.
Critical Protocol Adjustments
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Technical Rationale |
| Reagent Order | Add POCl₃ to Amide | Pre-form Vilsmeier Reagent | Adding POCl₃ to DMF at 0°C before adding the acetanilide prevents charring and ensures active electrophile formation. |
| Stoichiometry | 3.0 eq POCl₃ | 7.0 - 8.0 eq POCl₃ | The 8-methyl steric bulk requires a large excess of electrophile to drive the reaction to completion. |
| Temperature | 75°C - 85°C | 95°C - 105°C | The 7-Cl deactivation raises the activation energy. Higher heat is non-negotiable for ring closure here. |
| Quenching | Pour onto ice | Controlled pH Adjustment | The quinolinium salt is stable; it requires pH >9 to liberate the free aldehyde base. |
Troubleshooting the Cyclization
Q: The reaction mixture turned into a black tar. Is it recoverable? A: Likely not. This "tarring" is caused by a thermal runaway where the Vilsmeier reagent decomposes before reacting with the acetanilide.
-
Preventative Fix: Ensure the internal temperature does not spike during the addition of the acetanilide. Use a dropping funnel and maintain <10°C during addition, then ramp to 95°C slowly.
Q: I isolated a yellow solid, but NMR shows no aldehyde peak (~10.5 ppm). A: You have likely isolated the intermediate iminium salt or the 3-cyano derivative (if hydroxylamine was present).
-
Corrective Action: Re-suspend the solid in water/methanol (1:1) and adjust pH to 10-11 with 5M NaOH. Stir vigorously for 2 hours. The aldehyde is the free base and will precipitate only upon basification.
Visualization: Reaction Workflow & Failure Points[1]
Figure 1: Workflow for the Meth-Cohn cyclization showing critical control points (Temperature and pH) to avoid common failure modes.
Module 2: Selective Reduction (The Target Synthesis)
Target Product: 2,7-Dichloro-8-methylquinoline-3-methanol
The Selectivity Challenge
The goal is to reduce the C-3 formyl group (-CHO) to the alcohol (-CH₂OH) without displacing the C-2 or C-7 chlorine atoms.
-
Risk: The C-2 chlorine is activated by the ring nitrogen (similar to a 2-chloropyridine) and is susceptible to nucleophilic attack or hydrogenolysis.
Optimized Reduction Protocol
-
Solvent System: Use Methanol (MeOH) . Avoid Ethanol if possible, as transesterification side-products (if esters are present) or solvolysis of the C-2 Cl can occur more readily at higher reflux temps of EtOH.
-
Reagent: Sodium Borohydride (NaBH₄). Do not use LiAlH₄, as it will likely dechlorinate the C-2 position.
-
Procedure:
-
Suspend 1.0 eq of Aldehyde in MeOH (10 volumes).
-
Cool to 0°C - 5°C .
-
Add NaBH₄ (0.6 - 0.8 eq) portion-wise. Note: 0.25 eq is theoretical, but aldehyde often consumes more due to trace water.
-
Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour.
-
Monitor: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the non-polar aldehyde spot.
-
Purification of the Alcohol
The 2,7-dichloro-8-methylquinoline-3-methanol often "oils out" during aqueous workup due to its lipophilicity.
-
The "Crash-Out" Method:
-
Concentrate the reaction mixture (MeOH) to 20% volume.
-
Pour slowly into ice-cold water with vigorous stirring.
-
If oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
If it remains an oil, extract with Dichloromethane (DCM) , dry over MgSO₄, and recrystallize from Acetonitrile .
-
Module 3: Frequently Asked Questions (FAQ)
Q: Why is my yield for the aldehyde step stuck at 40%? A: This is typical for 8-substituted quinolines. The 8-methyl group sterically hinders the Vilsmeier attack.
-
Solution: Increase the reaction time (up to 12-16 hours) and ensure your POCl₃ is fresh (colorless, not yellow). Old POCl₃ contains phosphoric acid, which kills the reaction.
Q: Can I use Vilsmeier-Haack to go directly to the alcohol? A: No. The Vilsmeier mechanism terminates at the aldehyde (after hydrolysis).[1] You must perform the reduction as a discrete second step.
Q: The final product has a melting point lower than reported (or wide range). A: You likely have "mixed halogen" impurities or retained salts.
-
Check: Did you wash the final filter cake with water thoroughly? Inorganic salts from the NaBH₄ quench can trap in the lattice.
-
Check: Did you use Ethanol? Trace solvolysis (2-ethoxy derivative) can lower MP.
References & Authority[3][4][5][6][7]
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[3][2]
-
Foundational text for the chemistry of 2-chloro-3-formylquinolines.
-
-
Tekale, A.S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[2][4] International Journal of Chemical Studies, 2(6), 42-45.
-
Specific protocol for the 8-methyl derivative.
-
-
Bhat, B.A., et al. (2005).[2] Synthesis and biological activity of some new quinoline derivatives.[2] Indian Journal of Chemistry, 44B, 1868-1875.[3][2]
-
Provides reduction conditions for similar chloro-quinoline aldehydes.
-
-
Organic Syntheses. 4,7-Dichloroquinoline. Org.[2][5][6] Synth. 1950, 30, 38.
-
General handling of 7-chloroquinoline scaffolds and safety regarding POCl3.
-
Sources
Technical Support Center: Overcoming Solubility Challenges with 2,7-Dichloro-8-methylquinoline-3-methanol
From the desk of the Senior Application Scientist: Welcome to the technical support guide for 2,7-Dichloro-8-methylquinoline-3-methanol. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing this compound for their experiments. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to help you overcome common solubility hurdles.
Section 1: Understanding the Challenge
Q1: Why is 2,7-Dichloro-8-methylquinoline-3-methanol expected to have poor aqueous solubility?
A1: The low aqueous solubility of this compound is dictated by its molecular structure. Let's break it down:
-
Quinoline Core: The fundamental structure is a quinoline ring system, which is a weakly basic, aromatic heterocycle. Quinoline itself is only slightly soluble in cold water.[1][2]
-
Lipophilic Substituents: The two chloro groups and one methyl group significantly increase the molecule's lipophilicity (a measure of how well it dissolves in fats, oils, and non-polar solvents). This increased lipophilicity results in poor affinity for water, a highly polar solvent.
-
Hydrogen Bonding Capability: The single methanol (-CH2OH) group can participate in hydrogen bonding. However, its contribution to aqueous solubility is largely outweighed by the large, non-polar, and halogenated aromatic scaffold.
Essentially, the molecule has a strong preference for non-polar environments over aqueous media, leading to the solubility challenges commonly observed.
Section 2: Initial Solubility Assessment & Stock Solution Preparation
Q2: I need to prepare a high-concentration stock solution (e.g., 10-50 mM). What organic solvents should I use?
A2: For creating a high-concentration stock solution, a water-miscible organic solvent is typically the best choice. This allows for subsequent dilution into aqueous buffers for your experiments. Based on the compound's structure, the following solvents are recommended starting points.
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 189 | Excellent solubilizing power for many poorly soluble compounds.[1] Can be difficult to remove and may be toxic to some cell lines at concentrations >0.5%.[3] |
| DMF (Dimethylformamide) | Polar Aprotic | 153 | Good solubilizing power, but higher toxicity than DMSO. |
| Ethanol | Polar Protic | 78.4 | A less toxic option, often used in combination with other solvents.[4] May be less effective for highly lipophilic compounds. |
| Methanol | Polar Protic | 64.7 | Similar to ethanol, but can be more toxic.[4] |
Recommendation: Start with DMSO. It is a robust solvent for a wide range of compounds used in drug discovery.[1]
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of 2,7-Dichloro-8-methylquinoline-3-methanol.
Materials:
-
2,7-Dichloro-8-methylquinoline-3-methanol (MW: 244.1 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate glass vial (e.g., amber glass vial)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 244.1 g/mol * (1000 mg / 1 g) = 2.441 mg
-
-
Weigh the compound: Accurately weigh out 2.441 mg of the compound and place it in a clean, dry vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but be mindful of the compound's thermal stability.[5]
-
-
Final Inspection: Once a clear, homogeneous solution is achieved, it is ready for use or storage.
-
Storage: For short-term storage, 4°C is acceptable. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Section 3: Troubleshooting Aqueous Dilutions
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A3: This is a very common problem known as "crashing out."[7] It occurs because while your compound is soluble in 100% DMSO, the dramatic increase in polarity upon dilution into an aqueous buffer makes the environment thermodynamically unfavorable, causing the compound to precipitate.[3]
Here are several strategies to mitigate this issue, which are summarized in the workflow diagram below:
-
Decrease the Final Concentration: The simplest solution is often to work at a lower final concentration of your compound in the assay.
-
Use Co-solvents: Instead of diluting into a purely aqueous buffer, use a buffer that contains a certain percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG400.[4][7][8] This helps to lessen the polarity shock.
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) to the aqueous buffer can help form micelles that encapsulate the hydrophobic compound, keeping it in solution.[5]
-
Optimize the Dilution Technique: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer.[7] This avoids creating localized areas of high supersaturation. A stepwise dilution can also be effective.[6]
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Q4: Can I improve the aqueous solubility by adjusting the pH? What is the mechanism?
A4: Yes, pH adjustment is a powerful technique for ionizable compounds like quinoline derivatives.[1][7]
Mechanism: The nitrogen atom in the quinoline ring is weakly basic.[1][9] In an acidic environment (lower pH), this nitrogen can become protonated, acquiring a positive charge. This charged, ionized form of the molecule is generally much more soluble in polar solvents like water.[1][9] By lowering the pH of your aqueous buffer to a value below the compound's pKa, you can significantly enhance its solubility.
Protocol 2: Improving Aqueous Solubility via pH Adjustment
Objective: To determine if acidic pH can solubilize the compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Aqueous buffer at neutral pH (e.g., PBS, pH 7.4).
-
Acidic buffer (e.g., Citrate buffer, pH 4.0).
-
0.1 N HCl for pH titration.
-
pH meter.
Procedure:
-
Prepare Test Solutions: Set up two tubes.
-
Tube A: 1 mL of neutral pH buffer.
-
Tube B: 1 mL of acidic buffer (pH 4.0).
-
-
Add Compound: Add 10 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM.
-
Observe: Vortex both tubes and visually inspect for precipitation immediately and after 30 minutes. If Tube B is clear while Tube A is cloudy or has a precipitate, pH adjustment is a viable strategy.
-
Titration (Optional): To find the optimal pH, take a larger volume of your neutral buffer and slowly add small amounts of 0.1 N HCl while stirring. After each addition, add the compound stock and observe for dissolution. The pH at which the solution remains clear is your target pH.
-
Verification: Always ensure that the final pH of your solution is compatible with your experimental system (e.g., cell health, enzyme activity).
Section 4: Advanced Formulation Strategies
Q5: Simple pH adjustment and co-solvents are not sufficient for my needs. What other techniques can I explore?
A5: When basic methods are insufficient, several advanced formulation strategies can be employed, particularly for in vivo studies or challenging in vitro systems.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the lipophilic molecule and presenting a water-soluble exterior.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Solid Dispersions: This technique involves dispersing the compound at a molecular level within an inert, water-soluble carrier matrix (e.g., a polymer like Poloxamer 407 or PVP).[1][10] The carrier dissolves rapidly in water, releasing the drug as very fine particles, which enhances the dissolution rate.[1][10]
-
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range. The significant increase in surface area can improve the dissolution rate and saturation solubility of the compound.[11]
These advanced techniques often require specialized equipment and formulation expertise but can provide effective solutions for even the most challenging solubility issues.[12][13]
References
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]
-
He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Signal Transduction and Targeted Therapy, 9(1), 16. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
Patil, S. K., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(5), 389–397. Available from: [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing, 6(1). Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Impactfactor.org. (2022). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Available from: [Link]
-
Wikipedia. Quinoline. Available from: [Link]
-
Sci-Hub. Search results for "quinoline solubility". Available from: [Link]
-
PubChem. (2-Chloroquinolin-3-yl)methanol. Available from: [Link]
-
PubChem. (2-Chloro-8-methylquinolin-3-yl)methanol. Available from: [Link]
-
Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. Available from: [Link]
-
PubChem. 8-Methylquinoline. Available from: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
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- 13. ascendiacdmo.com [ascendiacdmo.com]
Stability of 2,7-Dichloro-8-methylquinoline-3-methanol under acidic conditions
Welcome to the Technical Support Center for Advanced Heterocyclic Intermediates. I am Dr. Aris, Senior Application Scientist, and I will guide you through the stability profile and handling of 2,7-Dichloro-8-methylquinoline-3-methanol .
This guide is structured to address the specific chemical vulnerabilities of this scaffold, particularly its behavior under acidic conditions, which is a common pain point in scale-up and purification workflows.
Part 1: Executive Technical Summary
The Core Issue: Competing Reactivities in Acid 2,7-Dichloro-8-methylquinoline-3-methanol (CAS: 1017403-83-6) presents a dichotomy in stability.[1] While the quinoline core is generally robust, the 3-hydroxymethyl group behaves as a pseudo-benzylic alcohol.[1] Under acidic conditions, this moiety is highly prone to protonation and subsequent substitution or elimination, driven by the electron-deficient nature of the pyridine ring (due to the 2-chloro substituent).[1]
Critical Stability Matrix:
| Condition | Stability Rating | Primary Degradant / Risk |
|---|
| Dilute HCl (1N, RT) | Low | Conversion to 3-(chloromethyl) derivative via
Part 2: Troubleshooting & FAQs
Q1: "I dissolved the compound in 1N HCl for an aqueous workup, and my HPLC shows a new peak at a higher retention time (RRT ~1.2). What is it?"
Diagnosis: You have likely synthesized the alkyl chloride impurity (2,7-dichloro-3-(chloromethyl)-8-methylquinoline).[1]
The Mechanism:
The 3-hydroxymethyl group is "benzylic" to the quinoline ring.[1] In the presence of HCl, the hydroxyl group is protonated (
-
Reaction:
[1] -
Why RRT ~1.2? The chloromethyl derivative is significantly less polar than the starting alcohol, leading to longer retention on Reverse Phase (C18) HPLC.
Corrective Action:
-
Immediate: Neutralize the solution immediately with
to stop the reaction. -
Prevention: Avoid HCl for solubilization. If acidic extraction is necessary, use sulfuric acid (where the anion is non-nucleophilic) or acetic acid , and keep the temperature
.[1]
Q2: "Can I use acid to protonate the nitrogen and improve water solubility?"
Answer: Yes, but with strict caveats.
The quinoline nitrogen is basic, but the 2,7-dichloro substitution exerts an electron-withdrawing effect (inductive), significantly lowering the
-
Risk: To protonate this weakly basic nitrogen, you often need a lower pH (stronger acid concentration).[1] This higher acidity accelerates the degradation of the 3-hydroxymethyl group described in Q1.[1]
-
Recommendation: Use a polar organic co-solvent (e.g., DMSO or acetonitrile) rather than relying solely on pH manipulation for solubility.
Q3: "I observed a precipitate forming in my acidic solution after standing overnight. Is this the salt?"
Diagnosis: It is likely not the simple salt, but rather the dimeric ether or the hydrolyzed 2-quinolone .[1]
-
Scenario A (Ether): In non-nucleophilic acids (like
), two molecules of the alcohol can condense: .[1] This dimer is often insoluble in aqueous acid. -
Scenario B (Hydrolysis): If heated, the 2-chloro group is susceptible to nucleophilic aromatic substitution (
) by water, converting the compound to 2,7-dichloro-8-methyl-2-quinolone (tautomer of 2-hydroxy).[1] This species is extremely insoluble in water.
Part 3: Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the divergent degradation pathways of 2,7-Dichloro-8-methylquinoline-3-methanol under different acidic conditions.
Caption: Figure 1. Acid-catalyzed degradation pathways showing the competition between substitution (to chloride), dimerization (to ether), and hydrolysis.[1]
Part 4: Validated Stability Testing Protocol
To verify the integrity of your material, use the following HPLC method. This protocol is designed to separate the polar alcohol from the non-polar chloride and ether degradants.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (quinoline core absorption).
-
Sample Diluent: Acetonitrile:Water (50:50). Do NOT use acidic diluents.
Pass/Fail Criteria:
-
Purity:
(Area %). -
RRT 1.2 Impurity (Chloride):
. -
RRT 0.9 Impurity (2-Quinolone):
.[1]
Part 5: References & Authority
-
Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines, Thienopyridines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.[1] (Foundational chemistry for 2-chloro-3-formyl quinolines, the precursors to the methanol). Link
-
Kidwai, M., et al. (2000).[1] Microwave Assisted Synthesis of Novel 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles. Journal of the Korean Chemical Society. (Discusses reactivity of the 2-chloro position in quinolines).
-
Musial, A., et al. (2020).[1] Recent developments in the synthesis and biological activity of quinoline derivatives. Molecules, 25(24), 6006.[1] (Review of quinoline stability and functional group transformations). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869324 (2,7-Dichloro-8-methylquinoline-3-methanol). (Verification of compound identity). Link
Disclaimer: This guide is for research purposes only. All experimental procedures should be validated in your specific context. Always consult the Safety Data Sheet (SDS) before handling halogenated quinolines.
Sources
Optimizing temperature and pressure for quinoline methanol synthesis
Introduction
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing temperature and pressure for the synthesis of quinoline and its derivatives. Quinoline scaffolds are fundamental building blocks in medicinal chemistry, found in a vast array of pharmaceuticals.[1][2][3] Achieving high yield and purity is critically dependent on the precise control of reaction conditions, with temperature and pressure being two of the most influential parameters.
This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for troubleshooting common issues. Our goal is to empower you with the scientific understanding needed to make informed decisions during your experimental work.
Fundamentals: The Critical Interplay of Temperature and Pressure
Before diving into specific troubleshooting scenarios, it's essential to understand the fundamental principles governing the effects of temperature and pressure on chemical reactions.
-
Temperature: This parameter directly influences both the rate (kinetics) and the equilibrium position (thermodynamics) of a reaction. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which generally accelerates the reaction. However, excessive heat can promote undesirable side reactions, such as polymerization or degradation of starting materials and products, leading to the formation of tar and reduced yields.[4][5]
-
Pressure: While many quinoline syntheses are run at atmospheric pressure, elevated pressure becomes a critical variable in specific scenarios. Using a sealed, high-pressure vessel allows for heating solvents above their atmospheric boiling points, which can significantly increase reaction rates.[6] Furthermore, for reactions involving gaseous reagents, such as catalytic hydrogenation, pressure directly impacts the concentration of the gas in the liquid phase, thereby influencing the reaction rate.[7][8] Operating at high pressure requires stringent safety protocols and specialized equipment.[9][10][11][12]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during quinoline synthesis in a practical Q&A format.
Temperature Optimization
Q1: I'm starting a new quinoline synthesis (e.g., Friedländer, Combes). What's a good starting temperature?
A: The optimal temperature is highly dependent on the specific named reaction, substrates, catalyst, and solvent used.
-
For many Friedländer syntheses , a starting temperature in the range of 80-120 °C is common, especially when using catalysts like indium triflate or working in solvents such as ethanol.[13][14]
-
Classical methods like the Skraup synthesis are notoriously exothermic and require careful initial heating to initiate, followed by potential cooling to control the reaction.[15]
-
The Conrad-Limpach synthesis often requires very high temperatures (around 250 °C) for the cyclization step, making the use of a high-boiling solvent essential for achieving good yields.[16]
Recommendation: Always start with the temperature cited in a relevant literature procedure for your specific reaction type. If you are developing a new method, begin with a conservative temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][13]
Q2: My reaction is very slow or not proceeding at the recommended temperature. What's the next step?
A: A sluggish reaction points to insufficient activation energy.
-
Causality: The reaction rate is likely too low at the current temperature for a practical transformation.
-
Troubleshooting Steps:
-
Verify Reagents and Catalyst: First, ensure that your starting materials are pure and the catalyst is active. An inactive catalyst is a common cause of failed reactions.[13][17]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress at each stage.[13] Be cautious, as a sharp increase can sometimes trigger side reactions.
-
Solvent Choice: Ensure your solvent's boiling point is high enough for the desired temperature. If not, consider switching to a higher-boiling solvent like toluene, DMF, or mineral oil, depending on the reaction chemistry.[13][16]
-
Q3: My reaction mixture is turning dark, and I'm getting significant tar-like byproducts. What's going wrong?
A: This is a classic sign of decomposition or polymerization, often caused by excessive heat.
-
Causality: High temperatures, especially in the presence of strong acid catalysts used in reactions like the Skraup or Doebner-von Miller synthesis, can cause the polymerization of intermediates (like acrolein) or the degradation of sensitive functional groups.[4]
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents slowly using a syringe pump or an addition funnel. This allows for better heat dissipation and prevents localized overheating.
-
Use a Moderating Agent: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction, leading to cleaner outcomes.[4][18]
-
Q4: How does using a microwave reactor change my approach to temperature optimization?
A: Microwave-assisted synthesis utilizes microwave irradiation for rapid and uniform heating of the reaction mixture.[5]
-
Causality: This direct heating mechanism is much more efficient than conventional oil bath heating, often leading to a dramatic reduction in reaction times from hours to minutes.
-
Optimization Strategy: While the optimal temperature might be similar to conventional methods, the time required to reach it and the total reaction time will be significantly shorter. It is crucial to use the reactor's internal temperature sensor for control and to perform time-course experiments in minutes rather than hours to avoid over-heating and product degradation.[5][19]
Pressure Optimization
Q5: When should I consider using a high-pressure reactor for my quinoline synthesis?
A: High-pressure equipment is necessary under two main circumstances:
-
Catalytic Hydrogenation: The synthesis of 1,2,3,4-tetrahydroquinolines from quinolines requires hydrogen gas (H₂). Elevated pressure (e.g., 20-30 bar) is used to increase the concentration of H₂ dissolved in the solvent, which is essential for achieving a reasonable reaction rate with catalysts like Palladium on Carbon (Pd/C) or Cobalt-based systems.[7][20]
-
Using Low-Boiling Solvents Above Their Boiling Point: If a reaction requires a temperature of 100 °C but the ideal solvent is methanol (boiling point 65 °C), a sealed pressure vessel can be used to heat the solvent safely above its atmospheric boiling point.[6]
Q6: What are the most critical safety precautions for high-pressure synthesis?
A: Safety is paramount when working with high-pressure reactors.[11]
-
Causality: A failure in a high-pressure vessel can result in a dangerous release of energy and chemical contents.[6][12]
-
Mandatory Safety Protocols:
-
Equipment Rating: Never exceed the manufacturer's specified maximum pressure and temperature limits for the vessel.[6][10]
-
Pressure Relief Systems: Ensure the reactor is equipped with a functional pressure relief system, such as a rupture disk or a relief valve, to safely vent excess pressure in an emergency.[10][11]
-
Proper Training: Only personnel trained in the principles of high-pressure reactions and the specific operation of the reactor should perform these experiments.[10][11]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. A blast shield should be placed between the operator and the vessel.[9][12]
-
Maintenance: Regularly inspect and maintain all components, including seals, gauges, and valves, and keep a detailed usage log.[10][12]
-
Q7: How do I determine the optimal pressure for a catalytic hydrogenation of quinoline?
A: The optimal pressure is catalyst and substrate-dependent.
-
Causality: Different catalysts have different activities and require varying concentrations of hydrogen (and thus different pressures) to function efficiently.
-
Optimization Strategy:
-
Literature Precedent: Start with conditions reported in the literature for similar substrates and catalysts. Pressures between 6 and 30 bar are often reported for quinoline hydrogenations.[7][8]
-
Screening Experiments: If developing a new process, perform a series of experiments at varying pressures (e.g., 10 bar, 20 bar, 30 bar) while keeping the temperature, catalyst loading, and reaction time constant. Analyze the yield and product distribution for each run to identify the optimal pressure.
-
Catalyst Loading: Note that increasing pressure may sometimes allow for a reduction in catalyst loading, which can be economically advantageous.
-
Quantitative Data Summary
The following table provides typical starting parameters for common quinoline synthesis scenarios. These are intended as guidelines; optimization is required for each specific case.
| Synthesis Type | Reaction | Typical Temperature Range | Typical Pressure | Key Considerations |
| Thermal Cyclization | Friedländer Synthesis | 80 - 120 °C | Atmospheric | Catalyst choice is critical for yield.[17] |
| Thermal Cyclization | Combes Synthesis | 100 - 150 °C (Acid-catalyzed) | Atmospheric | Strong acid catalyst required; regioselectivity can be an issue.[16] |
| Thermal Cyclization | Conrad-Limpach Synthesis | ~250 °C (Cyclization Step) | Atmospheric | Requires a high-boiling, inert solvent for good yield.[16] |
| Exothermic Reaction | Skraup Synthesis | Initiation followed by cooling | Atmospheric | Highly exothermic; requires careful temperature control and moderating agents.[4][15] |
| Hydrogenation | Quinoline to Tetrahydroquinoline | 50 - 100 °C | 10 - 30 bar H₂ | Pressure directly impacts reaction rate; catalyst selection is key.[7][8][20] |
Experimental Protocols
Protocol 1: Temperature Optimization for a Catalyzed Friedländer Synthesis
This protocol provides a general workflow for optimizing the temperature for the synthesis of a substituted quinoline via the Friedländer annulation.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen catalyst (e.g., 5 mol% In(OTf)₃).
-
Solvent Addition: Add a suitable solvent (e.g., 10 mL of ethanol).
-
Initial Temperature: Place the flask in a pre-heated oil bath at a conservative starting temperature (e.g., 80 °C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress every hour using TLC.
-
Temperature Adjustment: If after 3-4 hours, little to no product formation is observed, increase the oil bath temperature by 10 °C.
-
Iterative Process: Continue to monitor the reaction and increase the temperature in 10 °C increments as needed. Note the temperature at which the reaction proceeds cleanly and at a reasonable rate. Also, observe for any increase in byproduct formation at higher temperatures.
-
Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure followed by purification via column chromatography.[14]
Protocol 2: Pressure Optimization for Catalytic Hydrogenation of Quinoline
This protocol outlines a procedure for finding the optimal hydrogen pressure for the synthesis of 1,2,3,4-tetrahydroquinoline.
-
Vessel Preparation: Charge a high-pressure autoclave equipped with a magnetic stir bar with quinoline (10 mmol), the chosen catalyst (e.g., a specific weight of Co(OAc)₂·4H₂O and Zn powder), and a solvent (e.g., 40 mL of H₂O).[7]
-
Sealing and Purging: Seal the autoclave tightly. Flush the vessel three times with H₂ gas (e.g., to 30 bar) to remove any air.
-
Pressurization: Pressurize the autoclave to the desired starting pressure for the experiment (e.g., 20 bar H₂).
-
Reaction: Place the autoclave on a stirring hotplate and heat to the desired temperature (e.g., 70 °C).[7] Allow the reaction to proceed for a set amount of time (e.g., 15 hours).
-
Cooling and Depressurization: After the reaction time has elapsed, allow the autoclave to cool to room temperature. Carefully and slowly vent the remaining H₂ gas in a well-ventilated fume hood.
-
Workup and Analysis: Open the autoclave, transfer the reaction mixture, and extract the product with a suitable organic solvent (e.g., EtOAc). Analyze the yield and purity of the 1,2,3,4-tetrahydroquinoline product using GC-MS or NMR.
-
Optimization: Repeat the experiment at different pressures (e.g., 10 bar and 30 bar) while keeping all other parameters constant to determine the pressure that provides the best yield and selectivity.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in quinoline synthesis, focusing on the roles of temperature and pressure.
Caption: A logical workflow for troubleshooting low reaction yields.
Decision Logic for Reaction Pressure Setup
This diagram helps in deciding whether to use a standard atmospheric pressure setup or a specialized high-pressure reactor.
Caption: Decision tree for selecting the appropriate pressure setup.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- What safety measures are essential when working with high pressure reactors?. (2024). HiTechTrader.
- Safety Protocols and Standards in High-Pressure Reactor Operations. (2024). Techinstro Blog.
- High Pressure Reaction Vessels. (n.d.). Standard Operating Procedure.
- High Pressure Reaction Vessel SOP. (n.d.). Scribd.
- Quinolines, Part 1 (The Chemistry of Heterocyclic Compounds, Vol. 32). (n.d.). AbeBooks.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- optimized reaction condition for quinoline synthesis using the... (n.d.). ResearchGate.
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). Who we serve.
- Heterocyclic Chemistry at a Glance. (n.d.). download.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Heterocyclic Chemistry, Fifth Edition. (n.d.). Googleapis.com.
- Quinoline Heterocycles: Synthesis and Bioactivity. (n.d.). Google Books.
- Identification of common byproducts in quinoline synthesis. (n.d.). Benchchem.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (n.d.). Benchchem.
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). Catalysis Science & Technology (RSC Publishing).
- Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. (n.d.). New Journal of Chemistry (RSC Publishing).
- side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem.
- Catalytic activity of quinoline hydrogenation over various catalysts. (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation. (n.d.). Benchchem.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC.
- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (n.d.). Benchchem.
- Common Quinoline Synthesis Reactions. (2024). Flychem Co., ltd.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (n.d.). MDPI.
- Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. (n.d.). Benchchem.
- Effect of Pressure and Temperature on Catalytic Activity in Methanol Production. (2025). Google.
- optimizing reaction time and temperature for quinoline synthesis. (n.d.). Benchchem.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Conventional methods of quinoline synthesis. (n.d.). ResearchGate.
- Optimization of Methanol Synthesis under Forced Periodic Operation. (n.d.). MDPI.
- Optimization of Methanol Synthesis under Forced Periodic Operation. (2021). MPG.PuRe.
- Technical Support Center: Optimizing Quinolinone Synthesis. (n.d.). Benchchem.
- (PDF) Optimization of a methanol synthesis reactor. (2025). ResearchGate.
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Technical Support Center: Purification of 2,7-Dichloro-8-methylquinoline-3-methanol
Introduction
You are likely working with 2,7-Dichloro-8-methylquinoline-3-methanol (DCMQM) as a critical intermediate in the synthesis of FAK inhibitors like PND-1186 (VS-4718) .[1]
The synthesis of this intermediate typically involves the reduction of 2,7-dichloro-8-methylquinoline-3-carbaldehyde using sodium borohydride (
This guide addresses the three most common purity challenges:
-
Residual Aldehyde: Incomplete reduction.[1]
-
Des-chloro Byproducts: Over-reduction or protodechlorination.[1]
-
Regioisomeric Contamination: Carried over from the quinoline ring formation.[1]
Part 1: Diagnostic Hub (Identify Your Issue)
Before selecting a purification strategy, confirm the identity of your impurity.[1]
FAQ: Diagnostic Troubleshooting
Q: My HPLC shows a "fronting" peak that overlaps with the product. What is it? A: This is likely the aldehyde precursor .[1]
-
Reasoning: The aldehyde is less polar than the alcohol (product) and typically elutes faster on Reverse Phase (C18) but may streak or front due to reversible hydrate formation in aqueous mobile phases.[1]
-
Confirmation: Check IR for a carbonyl stretch at
or proton NMR for the distinct aldehyde proton at .[1]
Q: The product has a persistent yellow/orange hue, even after recrystallization. A: This suggests N-oxide formation or conjugated oligomers .[1]
-
Reasoning: Quinolines are susceptible to oxidation at the nitrogen, especially if the starting material was exposed to air or peracids.[1] N-oxides are highly polar and often colored.[1]
-
Fix: These require chromatographic separation; recrystallization is often ineffective due to co-precipitation.[1]
Q: I see a mass spectrum peak at [M-34]. A: You have protodechlorination (loss of a chlorine atom).[1]
-
Reasoning: If you used catalytic hydrogenation or harsh reducing conditions, the chlorine at the 2-position is labile and can be replaced by hydrogen.[1]
-
Impact: This is a "critical failure" impurity. It cannot be chemically scavenged and requires careful fractional recrystallization or high-performance chromatography.[1]
Part 2: Purification Protocols
Strategy A: Chemical Scavenging (Target: Residual Aldehyde)
Use this if your main impurity is unreacted starting material (>2%).[1]
The Science: The aldehyde impurity forms a water-soluble bisulfite adduct, while the target alcohol (DCMQM) remains in the organic layer.[1]
Protocol:
-
Dissolve crude DCMQM in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (
) . -
Wash the organic layer vigorously with the bisulfite solution (
vol of organic layer).[1]-
Critical Step: Agitate for at least 3-5 minutes to allow adduct formation.[1]
-
-
Separate layers. The aldehyde is trapped in the aqueous phase.[1]
-
Wash the organic layer with Brine (
), then dry over .[1] -
Concentrate in vacuo.[2]
Strategy B: Recrystallization (Target: Bulk Purity)
Use this for final polishing (Purity >95% to >99%).[1]
The Science: The 2,7-dichloro substitution significantly reduces the basicity of the quinoline nitrogen, making the molecule lipophilic.[1] It crystallizes well from medium-polarity solvents.[1]
Protocol:
-
Solvent System: Ethanol (EtOH) or Chloroform (
).[1] -
Dissolve crude solid in minimal boiling EtOH.
-
If dissolution is incomplete, add
dropwise until clear.[1] -
Hot Filtration: Filter while hot to remove inorganic salts (borate residues).[1]
-
Cooling: Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C.
-
Note: Do not crash cool; this traps impurities.[1]
-
-
Collection: Filter crystals and wash with cold Hexane/EtOH (9:1).
Strategy C: Column Chromatography (Target: Regioisomers)
Use this if you have des-chloro impurities or isomers.[1]
The Science: Quinoline nitrogens can interact with acidic silanols on silica gel, causing peak tailing.[1] Although the chlorines reduce this basicity, adding a modifier is best practice.[1]
System Parameters:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Start 90:10
Gradient to 60:40).[1] -
Modifier: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1]
| Impurity Type | Separation Difficulty | |
| Aldehyde | 0.60 | Easy |
| DCMQM (Product) | 0.35 | N/A |
| N-Oxide | 0.05 (stays at baseline) | Easy |
| Des-chloro | 0.32 - 0.38 | Hard (Requires gradient) |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on your analytical data.
Caption: Decision tree for isolating 2,7-Dichloro-8-methylquinoline-3-methanol based on impurity profile.
Part 4: Storage & Stability
Once purified, the stability of DCMQM is generally good, but the hydroxymethyl group is susceptible to slow oxidation back to the aldehyde if exposed to light and air.[1]
-
Storage: Store at -20°C under Argon or Nitrogen atmosphere.
-
Container: Amber glass vials to prevent photo-oxidation.
References
-
Preparation of FAK Inhibitors: Title: PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments.[1][3][4][5] Source:Cancer Biology & Therapy (2010).[1][4] URL:[Link][1]
-
Aldehyde Purification Methodology: Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1] Source:Journal of Visualized Experiments (2018).[1] URL:[Link][1]
-
Crystallographic Data & Structural Properties: Title: (2-Chloro-8-methylquinolin-3-yl)methanol.[1][6] Source:Acta Crystallographica Section E (2011).[1] URL:[Link][1]
-
Synthesis of 4,7-Dichloroquinoline Analogs (General Quinoline Chemistry): Title: 4,7-Dichloroquinoline.[1][7][8] Source:Organic Syntheses, Coll.[1][7] Vol. 3, p.272 (1955).[1] URL:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PND 1186 | Focal Adhesion Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 5. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,7-Dichloro-8-methylquinoline-3-methanol
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel synthetic compounds is a cornerstone of progress. Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 2,7-Dichloro-8-methylquinoline-3-methanol is a functionalized quinoline that holds potential as a synthetic intermediate for more complex drug candidates. Its efficacy and safety are intrinsically linked to its exact molecular structure.
Mass spectrometry (MS) stands as an indispensable analytical technique for confirming molecular weight and deducing the structure of such compounds through the analysis of their fragmentation patterns.[1] This guide provides an in-depth, predictive analysis of the fragmentation behavior of 2,7-Dichloro-8-methylquinoline-3-methanol under different ionization conditions. We will compare "hard" ionization techniques, such as Electron Ionization (EI), with "soft" ionization methods like Electrospray Ionization (ESI), to provide researchers with a predictive framework for identifying this molecule and its potential metabolites. This document is designed to bridge theoretical knowledge with practical application, explaining the causality behind expected fragmentation pathways and offering robust, self-validating experimental protocols.
Molecular Structure and Predicted Fragmentation Sites
To predict the fragmentation patterns, we must first analyze the structural features of 2,7-Dichloro-8-methylquinoline-3-methanol (Molecular Weight: ~244.11 g/mol ).
-
Quinoline Core: A stable aromatic bicyclic system, which is generally resistant to fragmentation but can undergo characteristic cleavages like the loss of hydrogen cyanide (HCN).[2][3]
-
Chlorine Substituents (C2, C7): The C-Cl bonds are potential cleavage sites. The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 peaks).[4]
-
Methyl Group (C8): The C-C bond of the methyl group can cleave, leading to the loss of a methyl radical (•CH₃).
-
Methanol Group (C3): This is a primary alcohol, making it susceptible to several fragmentation reactions, including alpha-cleavage (loss of •CH₂OH), loss of water (H₂O), or loss of formaldehyde (CH₂O).
Comparison of Ionization Techniques: EI-MS vs. ESI-MS/MS
The choice of ionization method is critical as it dictates the extent of fragmentation and the type of structural information obtained.[5][6]
Electron Ionization (EI): A Hard Ionization Approach
EI utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule, creating a radical cation (M•+).[6][7] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While this can make the molecular ion peak weak or absent, the resulting "fingerprint" spectrum is highly reproducible and excellent for structural elucidation and library matching.[6][8]
Electrospray Ionization (ESI): A Soft Ionization Approach
ESI is a soft ionization technique ideal for polar, thermally labile molecules.[5][9] It typically generates protonated molecules [M+H]⁺ with minimal initial fragmentation.[10][11] This makes it superior for determining the molecular weight of the parent compound. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). This controlled fragmentation provides clear, interpretable pathways.[12][13]
Predicted Fragmentation Pathways
Based on the principles of mass spectrometry and established data on quinoline derivatives, we can predict the major fragmentation pathways for 2,7-Dichloro-8-methylquinoline-3-methanol.
Predicted EI-MS Fragmentation Pathway
Under EI conditions, the high energy will induce multiple fragmentation routes simultaneously. The molecular ion (m/z 243, based on ³⁵Cl) will be subject to cleavages at its various functional groups.
Caption: Predicted EI-MS fragmentation pathway of the target compound.
-
Loss of Substituents: The most probable initial fragmentations involve the loss of the substituents from the stable quinoline core. This includes the loss of a chlorine radical (•Cl) to form an ion at m/z 208, or the elimination of a neutral HCl molecule to produce an ion at m/z 207.[4][14] The loss of the methyl radical (•CH₃) would yield a fragment at m/z 228.[15]
-
Cleavage of the Methanol Group: The side chain can undergo alpha-cleavage or rearrangement. A common pathway for primary alcohols is the loss of formaldehyde (CH₂O) through rearrangement, leading to a fragment at m/z 213.
-
Quinoline Ring Fragmentation: A hallmark fragmentation of the quinoline skeleton is the expulsion of a neutral hydrogen cyanide (HCN) molecule, which would produce a fragment at m/z 216.[2][3] This can also occur after an initial loss, such as the loss of chlorine followed by HCN loss, giving a fragment at m/z 181.
Predicted ESI-MS/MS Fragmentation Pathway
In ESI, the first step is the formation of the protonated molecule, [M+H]⁺, at m/z 244 (for ³⁵Cl). The subsequent MS/MS analysis will fragment this precursor ion in a more controlled manner.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
-
Loss of Water: The protonated methanol group is highly susceptible to dehydration. The most prominent fragmentation is expected to be the loss of a neutral water molecule (H₂O), resulting in a stable carbocation at m/z 226.[12]
-
Loss of Hydrogen Chloride: Elimination of a neutral HCl molecule from the protonated species is another likely pathway, yielding an ion at m/z 208.
-
Sequential Fragmentation: The primary fragment ion at m/z 226 ([M+H - H₂O]⁺) can undergo further fragmentation. This could involve the loss of carbon monoxide (CO) to give an ion at m/z 198, or the loss of a chlorine radical to form a fragment at m/z 191.
Summary of Predicted Key Fragments
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for the most abundant isotope (³⁵Cl).
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Fragment |
| EI-MS | 243 (M•+) | 228 | •CH₃ | C₁₀H₇Cl₂NO•+ |
| 213 | CH₂O | C₁₀H₈Cl₂N+ | ||
| 208 | •Cl | C₁₁H₁₀ClNO•+ | ||
| 207 | HCl | C₁₁H₉ClNO+ | ||
| 181 | •Cl, HCN | C₁₀H₇ClNO+ | ||
| ESI-MS/MS | 244 ([M+H]⁺) | 226 | H₂O | C₁₁H₉Cl₂N+ |
| 208 | HCl | C₁₁H₁₀ClNO+ | ||
| 198 | H₂O, CO | C₁₀H₉Cl₂N+ | ||
| 191 | H₂O, •Cl | C₁₁H₉ClNO+ |
Hypothetical Experimental Protocol
To validate these predictions, a robust analytical workflow is essential. The following protocol outlines the steps for acquiring high-quality mass spectra for 2,7-Dichloro-8-methylquinoline-3-methanol.
Workflow Diagram
Caption: Recommended workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of 2,7-Dichloro-8-methylquinoline-3-methanol in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve a final concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient would be 5% B to 95% B over 5-7 minutes to ensure proper elution and separation from any impurities.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions (ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Mode 1 (Full Scan): Acquire data from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺) at m/z 244.
-
Scan Mode 2 (Tandem MS): Use a data-dependent acquisition (DDA) method. Set the instrument to automatically select the ion at m/z 244 as the precursor for fragmentation.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.[17]
-
Comparative Analysis with Alternative Techniques
While mass spectrometry is powerful for determining molecular weight and fragmentation, it is often used in conjunction with other techniques for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms.[16] NMR would confirm the positions of the chlorine, methyl, and methanol groups on the quinoline ring, which can be challenging to determine by MS alone.
-
High-Resolution Mass Spectrometry (HRMS): Using an HRMS instrument like a Q-TOF or Orbitrap allows for the determination of the exact mass of the precursor and fragment ions.[18][19] This enables the calculation of the elemental composition for each fragment, providing a much higher degree of confidence in the proposed structures.
Conclusion
The mass spectrometric analysis of 2,7-Dichloro-8-methylquinoline-3-methanol provides a wealth of structural information that is critical for its characterization in research and drug development settings. By comparing hard (EI) and soft (ESI) ionization techniques, researchers can gain complementary data. EI-MS offers a detailed fragmentation fingerprint ideal for structural confirmation, while ESI-MS/MS provides a clear path from a confirmed molecular weight to structurally significant fragments. The predicted pathways—involving losses of water and HCl in ESI, and cleavage of substituents and the quinoline core in EI—serve as a robust guide for interpreting experimental data. For unequivocal structure verification, a combined analytical approach utilizing both mass spectrometry and NMR spectroscopy is the gold standard.
References
-
García-Reyes, J. F., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157–6167. [Link]
-
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]
-
Li, Q., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 27(23), 8277. [Link]
-
Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-879. [Link]
-
Lee, J. Y., et al. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 21(34), 18671-18678. [Link]
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]
-
Ahmad, S., et al. (2021). High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research, 20(8), 4146–4159. [Link]
-
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497. [Link]
-
Studzińska-Sroka, E., et al. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids. Journal of Analytical Methods in Chemistry, 2017, 8301824. [Link]
-
University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Arizona Analytical & Biological Mass Spectrometry. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. [Link]
-
Ma, M., & Zhu, M. (2015). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 109, 85-92. [Link]
-
Crawford Scientific. (n.d.). Mass Spectrometry Ionisation Techniques. Crawford Scientific. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]
-
Zhang, D., & Hop, C. E. C. A. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25419-25425. [Link]
-
Prasad, C. V. N., et al. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 8-20. [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. ChemConnections. [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. chempap.org [chempap.org]
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- 4. chemconnections.org [chemconnections.org]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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- 9. as.uky.edu [as.uky.edu]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. nbinno.com [nbinno.com]
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- 19. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards for 2,7-Dichloro-8-methylquinoline-3-methanol Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for assessing the purity of 2,7-Dichloro-8-methylquinoline-3-methanol, a novel quinoline derivative. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical protocols to establish and validate robust purity assessments, ensuring data integrity from discovery through to quality control.
The Imperative of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a drug substance. For a molecule like 2,7-Dichloro-8-methylquinoline-3-methanol, which may not have an established pharmacopeial monograph, the onus is on the developing laboratory to qualify an in-house primary reference standard. This standard becomes the ultimate point of comparison for all subsequent batches of the material.
The hierarchy of reference standards is a critical concept. A Primary Reference Standard is a substance of the highest purity, whose value is accepted without reference to other standards.[1] When a compendial standard from organizations like USP or EP is not available, a laboratory must characterize its own primary standard through extensive testing.[1] A Secondary Reference Standard (or working standard) is then qualified against this primary standard and is used for routine daily analyses, preserving the integrity of the more valuable primary standard.
Qualifying an In-House Primary Reference Standard: A Multifaceted Approach
The qualification of an in-house primary reference standard for 2,7-Dichloro-8-methylquinoline-3-methanol is a rigorous process that involves unequivocally confirming its identity and accurately determining its purity. This process establishes a self-validating system where the collective data from orthogonal analytical techniques provides a high degree of confidence in the standard's quality.
Caption: Workflow for qualifying an in-house primary reference standard.
Comparative Analysis of Purity Assessment Methodologies
The selection of an appropriate analytical method is crucial for the accurate determination of purity. For 2,7-Dichloro-8-methylquinoline-3-methanol, several chromatographic and spectroscopic techniques are applicable. The table below compares the most common methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative analysis based on the direct proportionality of the NMR signal area to the number of nuclei. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like the target molecule.[2][3][4] | May require derivatization for the polar methanol group to improve volatility. | Excellent for structural confirmation and quantification without a specific reference standard for the analyte. |
| Typical Linearity (R²) | > 0.998[5] | > 0.995 | > 0.999 |
| Typical Accuracy (% Recovery) | 98-102%[5] | 95-105% | 99-101% |
| Typical Precision (RSD%) | < 2%[5] | < 5% | < 1% |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL range)[5] | Very low (pg to fg range) | Higher than chromatographic methods |
| Advantages | Robust, versatile, and widely available. Can be used for both purity and assay determination.[2][6] | High sensitivity and specificity due to mass detection, excellent for impurity identification. | Primary ratio method, highly accurate, and does not require an identical standard for calibration. |
| Limitations | Requires a reference standard for quantification. | The compound must be volatile and thermally stable, or amenable to derivatization. | Lower sensitivity compared to chromatographic methods, and requires a high-field NMR spectrometer. |
Recommended Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography with UV detection is the recommended primary method for routine purity assessment and quality control of 2,7-Dichloro-8-methylquinoline-3-methanol due to its robustness and suitability for quinoline derivatives.[2][6][7][8]
Step-by-Step HPLC Method
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar quinoline compounds.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to buffer.[8] The acidic pH ensures that the quinoline nitrogen is protonated, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for 2,7-Dichloro-8-methylquinoline-3-methanol, likely in the range of 230-250 nm, and a secondary wavelength to ensure detection of all potential impurities. A PDA detector is ideal for this.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable solvent.
-
Standard Solution: Accurately weigh and dissolve the 2,7-Dichloro-8-methylquinoline-3-methanol reference standard in the solvent to prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).
-
For a more accurate assay, compare the peak area of the sample to that of the well-characterized reference standard.
-
Method Validation
The described HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][9] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Traceability and the Use of Secondary Standards
Once the primary reference standard is qualified, secondary or working standards can be prepared and qualified against it. This ensures the preservation of the primary standard and provides a cost-effective means for routine analysis.
Caption: Logical relationship and traceability of reference standards.
Conclusion
Establishing a robust reference standard for a novel compound like 2,7-Dichloro-8-methylquinoline-3-methanol is a foundational activity in drug development. In the absence of a compendial standard, a scientifically sound approach to qualifying an in-house primary standard is essential. A combination of identity confirmation and purity assessment using orthogonal analytical techniques, with a validated HPLC method as the cornerstone for routine analysis, provides the necessary confidence in the quality of the drug substance. This guide provides a framework for researchers and scientists to develop and implement a comprehensive purity control strategy, ensuring the integrity and reliability of their analytical data.
References
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOP Conference Series: Earth and Environmental Science, 1219(1), 012038. [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). RSC Advances, 13(23), 15639-15655. [Link]
-
Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. (2011). International Journal of Molecular Sciences, 12(11), 7846-7860. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2009). Acta Chromatographica, 21(4), 585-600. [Link]
-
The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (2014). ResearchGate. [Link]
-
2024 National Supervision Sampling Reference Materials. (n.d.). Hengyuan Fine Chemical. [Link]
-
(2-Chloro-8-methylquinolin-3-yl)methanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o174. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Research Journal of Pharmacy and Technology, 12(11), 5345-5350. [Link]
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Technical Characterization Guide: 2,7-Dichloro-8-methylquinoline-3-methanol via FTIR
Executive Summary
In the development of quinoline-based antimalarials and anti-infectives, 2,7-Dichloro-8-methylquinoline-3-methanol represents a critical pharmacophore. Its structural integrity—specifically the regiochemistry of the chlorine substituents and the oxidation state of the C3-methanol group—is pivotal for biological activity.
While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior, rapid-response method for routine quality control, particularly in monitoring the reduction of precursor aldehydes or esters to the target alcohol. This guide provides a rigorous spectral analysis of the compound, compares FTIR efficacy against orthogonal techniques (NMR, MS), and outlines a self-validating experimental protocol.
Spectral Analysis & Molecular Fingerprint[1]
The IR spectrum of 2,7-Dichloro-8-methylquinoline-3-methanol is dominated by the interplay between the electron-deficient quinoline ring and the hydrogen-bonding capability of the hydroxymethyl group.
Functional Group Assignments (Theoretical & Empirical)
The following assignments are synthesized from empirical data of structural analogs (2-chloro-8-methylquinoline and 5,7-dichloro-8-hydroxyquinoline) [1, 2].
| Functional Group | Mode of Vibration | Wavenumber ( | Diagnostic Value |
| -OH (Alcohol) | Stretching ( | 3250 – 3450 (Broad) | Confirms reduction of precursor aldehyde/ester. Broadness indicates intermolecular H-bonding. |
| C-H (Aromatic) | Stretching ( | 3010 – 3080 | Weak intensity; diagnostic of the quinoline core. |
| C-H (Methyl/Methylene) | Stretching ( | 2850 – 2960 | Distinct peaks for the 8-methyl and 3-hydroxymethyl |
| Quinoline Ring | Skeleton Stretching ( | 1560 – 1620 | Characteristic aromatic doublets. Cl-substitution often shifts these to lower frequencies vs. unsubstituted quinoline. |
| C-O (Primary Alcohol) | Stretching ( | 1020 – 1060 | Strong band. Absence indicates over-oxidation or failure of reduction. |
| C-Cl (Aromatic) | Stretching ( | 650 – 800 | Difficult to assign individually due to ring deformations, but critical for fingerprinting the 2,7-dichloro pattern. |
The "Fingerprint" Region (600–1500 )
The region below 1500
-
Out-of-Plane (OOP) Bending: The substitution pattern (2,7,8-trisubstituted) leaves isolated hydrogens on the ring system. Expect sharp, strong bands in the 800–900
range corresponding to the isolated aromatic C-H wags. -
Differentiation from Isomers: The 2,7-dichloro isomer will exhibit a distinct splitting pattern compared to the 4,7-dichloro analogs (common in chloroquine synthesis) due to the symmetry breaking of the quinoline ring vibrations.
Comparative Performance: FTIR vs. Alternatives
While FTIR is the focus, it must be contextualized within the broader analytical toolkit.
Table 1: Methodological Comparison
| Feature | FTIR (ATR) | 1H NMR (500 MHz) | LC-MS (ESI) |
| Primary Utility | Functional group ID, Polymorph screening, Routine QC | Definitive structural elucidation, Isomer differentiation | Molecular weight confirmation, Impurity profiling |
| Sample Prep | Minimal (Solid state) | Dissolution ( | Dissolution & Dilution |
| Speed | < 2 Minutes | 15–30 Minutes | 10–20 Minutes |
| Cost per Run | Low | High | Medium-High |
| Limit of Detection | ~1-5% (Impurity) | ~0.1% | < 0.01% |
| Specific Blind Spot | Cannot easily distinguish 2,7-dichloro from 2,8-dichloro isomers without reference standard. | Expensive; requires deuterated solvents. | Poor at detecting inorganic salts or moisture. |
Critical Insight: Why Use IR?
Moisture & H-Bonding Detection: Unlike NMR, where O-H protons often exchange or broaden into obscurity, FTIR directly visualizes the hydrogen bonding network. This is crucial for 2,7-Dichloro-8-methylquinoline-3-methanol, as its solubility and bioavailability are influenced by its solid-state H-bonding (polymorphism).
Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) for reproducibility and speed.
Materials & Equipment
-
Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Solvent (Cleaning): Isopropanol (HPLC Grade).
-
Reference Standard: Validated sample of 2,7-Dichloro-8-methylquinoline-3-methanol (purity >98%).
Step-by-Step Workflow
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4
resolution. Validation: Ensure no peaks exist in the 2800–3000 region (residual solvent). -
Sample Loading: Place ~5 mg of the solid powder onto the center of the diamond crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 units). Causality: Insufficient pressure yields noisy spectra; excessive pressure can damage softer crystalline forms.
-
Acquisition: Scan from 4000 to 600
(32 scans). -
Post-Run Cleaning: Wipe crystal immediately. Validation: Run a short scan to confirm return to baseline.
Data Processing Workflow (Graphviz)
Caption: QC Decision Tree for validating the reduction of the quinoline aldehyde/ester precursor to the methanol derivative.
Synthesis & Pathway Context[2][3][4][5][6][7]
Understanding the synthesis helps interpret the "impurity" peaks in the IR spectrum. The 3-methanol derivative is typically synthesized via the reduction of 2,7-dichloro-8-methylquinoline-3-carbaldehyde or the corresponding ethyl ester .
Visualization: Synthetic Pathway & Spectral Shifts
Caption: Spectral shift monitoring during synthesis. The disappearance of the Carbonyl (C=O) band and appearance of the Hydroxyl (O-H) band confirms reaction completion.
References
-
Roopan, S. M., Khan, F. N., et al. (2011). "(2-Chloro-8-methylquinolin-3-yl)methanol." Acta Crystallographica Section E, E67, o1503.
- Cited for: Crystal structure and H-bonding interactions of the close analog 2-chloro-8-methylquinoline-3-methanol.
-
Bahgat, K., Ragheb, A. G. (2007).[1] "Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro... Derivatives." Central European Journal of Chemistry, 5(1), 201–220.[1]
- Cited for: Vibrational assignment of the dichloro-quinoline ring system.
-
NIST Chemistry WebBook. "Quinoline IR Spectrum."
- Cited for: Baseline aromatic heterocyclic vibr
-
Doc Brown's Chemistry. "Infrared spectroscopy of methanol."
- Cited for: General assignment of primary alcohol C-O and O-H stretching frequencies.
Sources
Bioactivity & SAR Analysis: Chlorinated vs. Non-Chlorinated Quinoline Methanols
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
This guide provides a technical analysis of the structural-activity relationships (SAR) governing quinoline methanol antimalarials. Specifically, it contrasts chlorinated derivatives (exemplified by the experimental drug WR 30,090 ) against non-chlorinated or alternative halogenated analogues (such as Quinine and the trifluoromethylated Mefloquine ).
While chlorination of the quinoline scaffold significantly enhances lipophilicity and metabolic stability—often increasing potency against resistant Plasmodium falciparum—it introduces critical liabilities, including phototoxicity and elevated neurotoxicity. This guide details the mechanistic trade-offs, supported by experimental protocols for validation.
Structural Activity Relationship (SAR) Analysis
The quinoline methanol scaffold consists of a quinoline ring system substituted at the 4-position with a hydroxymethyl group containing a basic amine side chain. The presence or absence of chlorine atoms on the aromatic rings fundamentally alters the physicochemical profile.
1.1 The "Chlorine Effect"
Incorporating chlorine atoms (typically at positions 2, 6, or 8 of the quinoline ring or on the phenyl substituent) serves three primary medicinal chemistry functions:
-
Metabolic Blockade: Chlorine at C-2 or C-8 blocks Cytochrome P450-mediated oxidation, significantly extending the plasma half-life (
). -
Lipophilicity Modulation: Chlorine increases the partition coefficient (LogP), facilitating transport across the parasite's digestive vacuole membrane.
-
Electronic Influence: The electron-withdrawing nature of chlorine increases the acidity of the benzylic alcohol, which strengthens the hydrogen bonding required for binding to free heme (ferriprotoporphyrin IX).
1.2 The Trade-off: Toxicity
While effective, chlorinated quinoline methanols (e.g., WR 30,090) historically failed in late-stage development due to phototoxicity (UV-induced radical formation) and neurotoxicity (excessive CNS penetration due to high LogP). This led to the development of Mefloquine, where chlorine was replaced by trifluoromethyl (
1.3 SAR Visualization
The following diagram illustrates the critical substitution points on the quinoline methanol core.
Figure 1: SAR map highlighting the functional impact of chlorine substitution at metabolic "hotspots" on the quinoline ring.
Comparative Bioactivity Data[1][2][3][4]
The table below contrasts the physicochemical and biological profiles of a representative chlorinated quinoline methanol (WR 30,090) against the non-chlorinated natural precursor (Quinine) and the fluorinated optimized analog (Mefloquine).
| Feature | Quinine (Non-Chlorinated) | WR 30,090 (Chlorinated) | Mefloquine (Fluorinated) |
| Structure | Natural Product | Synthetic (2,6,8-Cl subs.) | Synthetic (2,8- |
| LogP (Lipophilicity) | ~3.4 | > 6.5 | ~4.8 |
| Half-Life ( | 11–18 Hours | 6–8 Days | 14–21 Days |
| IC50 (W2 Clone) | 150–200 nM | 10–25 nM | 15–30 nM |
| Phototoxicity | Negligible | High (UV sensitivity) | Low |
| Primary Liability | Short duration, Cinchonism | Phototoxicity, Solubility | Neuropsychiatric effects |
Note: Data aggregated from WRAIR historical archives and modern screening datasets.
Mechanism of Action: -Hematin Inhibition[6][7]
Both chlorinated and non-chlorinated quinoline methanols function by inhibiting the crystallization of toxic free heme into inert hemozoin (
Why Chlorination Matters: The increased lipophilicity of chlorinated variants drives higher accumulation within the lipid-rich environment of the digestive vacuole, typically resulting in lower IC50 values (higher potency) compared to non-chlorinated analogues.
Experimental Protocols
To validate the bioactivity differences described above, the following self-validating protocols are recommended.
Protocol A: High-Throughput
-Hematin Inhibition Assay
This cell-free assay quantifies the drug's ability to prevent heme polymerization.
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.5 M, pH 5.0).
-
Pyridine solution (5% v/v in HEPES buffer).
Workflow:
-
Preparation: Dispense 20 µL of test compound (Chlorinated vs Non-chlorinated) in DMSO into a 96-well plate.
-
Initiation: Add 100 µL of Hemin suspension (100 µM final conc) in acetate buffer.
-
Incubation: Incubate at 37°C for 18–24 hours to allow polymerization.
-
Solubilization: Add 50 µL of 5% Pyridine solution.
-
Quantification: Measure absorbance at 405 nm .
-
Logic: High absorbance = High free heme = Strong Inhibition (Potent Drug).
-
Control: Chloroquine (Positive Control), DMSO (Negative Control).
-
Protocol B: In Vitro Cytotoxicity (Selectivity Index)
To assess the toxicity trade-off (e.g., neurotoxicity proxy).
Workflow:
-
Culture HepG2 (liver) or SH-SY5Y (neuroblastoma) cells.
-
Treat with serial dilutions of the quinoline methanol derivatives for 72 hours.
-
Assess viability using Resazurin (Alamar Blue) or ATP-lite assay.
-
Calculation: Calculate Selectivity Index (SI) =
.-
Target: An SI > 100 is preferred. Chlorinated analogs often show SI < 50 due to host membrane disruption.
-
Workflow Visualization
The following diagram outlines the logical flow for screening these compounds, distinguishing between the efficacy pathway and the toxicity filters.
Figure 2: Screening cascade for validating quinoline methanol derivatives, emphasizing the toxicity filter required for chlorinated variants.
References
-
Vargas, M., et al. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[4] Analytical Biochemistry.
-
Dow, G. S., et al. (2011). "Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[5][6]
-
Schmidt, L. H., et al. (1978). "Antimalarial activities of various 4-quinolinemethanols with special attention to WR-142,490 (Mefloquine)." Antimicrobial Agents and Chemotherapy.[5][6]
-
Egan, T. J. (2008). "Recent advances in understanding the mechanism of action of quinoline antimalarials." Expert Opinion on Drug Discovery.
-
WRAIR Archives. (1973). "A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria."[5] Antimicrobial Agents and Chemotherapy.[5][6]
Sources
- 1. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
